DB04760
Descripción
Propiedades
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Therapeutic Target of DB04760 - Matrix Metalloproteinase-13 (MMP-13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 8 nM[1]. MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its expression is tightly regulated under normal physiological conditions but is significantly upregulated in various pathological states, including osteoarthritis, rheumatoid arthritis, and cancer. This upregulation contributes to tissue destruction, tumor invasion, and metastasis. The selective inhibition of MMP-13 by compounds such as this compound presents a promising therapeutic strategy for these diseases, potentially avoiding the musculoskeletal side effects associated with broad-spectrum MMP inhibitors. This guide provides a comprehensive overview of MMP-13 as the target of this compound, including its function, associated signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for assessing its activity.
Introduction to Matrix Metalloproteinase-13 (MMP-13)
Matrix Metalloproteinase-13 is a member of the MMP family of enzymes that are crucial for tissue remodeling and the breakdown of the extracellular matrix[2].
Function:
-
Collagenolysis: MMP-13 is unique in its potent ability to cleave type II collagen, a primary component of articular cartilage[2]. It also degrades other collagen types, including I and III, as well as a wide range of other ECM components such as gelatin, aggrecan, and fibronectin.
-
Physiological Roles: In normal physiological processes, MMP-13 is involved in embryonic development, bone remodeling, and wound healing.
-
Pathological Roles: Dysregulation and overexpression of MMP-13 are implicated in the pathogenesis of several diseases:
-
Osteoarthritis (OA): MMP-13 is a key mediator of cartilage degradation in OA, leading to joint damage and pain.
-
Rheumatoid Arthritis (RA): In RA, MMP-13 contributes to the destruction of cartilage and bone within the joints.
-
Cancer: Elevated MMP-13 levels are associated with increased tumor growth, invasion, angiogenesis, and metastasis in various cancers, including breast, lung, and head and neck squamous cell carcinoma[2]. It facilitates cancer progression by breaking down the ECM, allowing cancer cells to invade surrounding tissues and metastasize to distant sites.
-
Signaling Pathways Involving MMP-13
The expression and activity of MMP-13 are regulated by a complex network of signaling pathways, making it a downstream effector of various extracellular stimuli. Key pathways include:
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) can upregulate MMP-13 expression, promoting tissue remodeling and, in a pathological context, fibrosis and tumor progression.
-
Wnt/β-catenin Signaling: This pathway is crucial in development and disease. In the context of cartilage, its activation can lead to increased MMP-13 expression, contributing to the degradation seen in osteoarthritis.
-
MAPK Signaling (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are central to cellular responses to a variety of stimuli. The activation of ERK, JNK, and p38 pathways can lead to the transcriptional activation of the MMP-13 gene.
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, can be activated by pro-inflammatory cytokines like IL-1β and TNF-α, leading to the induction of MMP-13 expression.
-
Notch Signaling: The Notch pathway, involved in cell-cell communication, has also been shown to regulate MMP-13 expression, particularly in chondrocytes.
Visualizing MMP-13 Signaling
Caption: Major signaling pathways regulating MMP-13 expression.
Quantitative Data for this compound
This compound is characterized by its high potency and selectivity for MMP-13. This selectivity is crucial for avoiding the off-target effects that have plagued earlier, broad-spectrum MMP inhibitors.
| Parameter | Value | Target | Notes |
| IC50 | 8 nM | Human MMP-13 | In vitro half-maximal inhibitory concentration.[1] |
| Selectivity | High | MMP-13 | This compound is described as a highly selective inhibitor. While a comprehensive quantitative profile against all other MMPs is not readily available in the public domain, analogous selective, non-zinc-chelating MMP-13 inhibitors typically exhibit >100-fold selectivity against other MMPs such as MMP-1, -2, -3, -7, -8, -9, and -14. |
| Mechanism | Non-zinc-chelating | MMP-13 Active Site | Binds to the S1' specificity pocket of MMP-13, an allosteric site, rather than chelating the catalytic zinc ion. This contributes to its high selectivity. |
Experimental Protocols
Determination of IC50 for MMP-13 Inhibition (Fluorogenic Assay)
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound against recombinant human MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Test Compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the working concentration (typically 2-10 µM) in Assay Buffer.
-
Prepare a stock solution of the test compound (this compound) in DMSO. Perform serial dilutions of the test compound in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of the diluted test compound solutions or the DMSO control.
-
Add 25 µL of the diluted MMP-13 enzyme solution to all wells except for the "no enzyme" control wells. To the "no enzyme" control wells, add 25 µL of Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.
Conclusion
MMP-13 stands out as a critical therapeutic target in a range of debilitating diseases, from osteoarthritis to cancer. Its central role in the degradation of the extracellular matrix, particularly type II collagen, makes its inhibition a compelling strategy to halt or slow disease progression. This compound, as a potent and selective non-zinc-chelating inhibitor of MMP-13, exemplifies the current direction of drug development in this area. By targeting an allosteric site, such compounds can achieve high selectivity, thereby minimizing the potential for off-target side effects that have hindered the clinical development of broad-spectrum MMP inhibitors. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel MMP-13 inhibitors. Further research into the intricate roles of MMP-13 in various signaling pathways will continue to unveil new therapeutic opportunities.
References
DB04760: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of DB04760, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and detailed methodologies for key experimental protocols are provided. Visual diagrams are included to illustrate signaling pathways and experimental workflows.
Core Structure and Physicochemical Properties
This compound, also referred to as compound 4 in seminal literature, is a non-zinc-chelating inhibitor of MMP-13.[1][2] Its chemical structure is characterized by a central imidazole ring substituted with a difluoromethoxyphenyl group, a methoxyphenyl group, and a methyl group, with a hydroxamic acid moiety attached via a carboxamide linkage to the imidazole nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-(difluoromethoxy)phenyl)-N-hydroxy-2-(4-methoxyphenyl)-5-methyl-1H-imidazole-1-carboxamide | |
| Molecular Formula | C22H20F2N4O2 | [3] |
| Molecular Weight | 410.42 g/mol | [1][3] |
| CAS Number | 544678-85-5 | |
| Appearance | Powder | |
| Purity | >99% (commercially available) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (≥ 243.65 mM) | |
| In vivo formulation | 10% DMSO >> 90% corn oil (≥ 2.5 mg/mL) |
Synthesis of this compound
The synthesis of this compound is detailed in the work by Engel et al. (2005). While the full step-by-step protocol from the original publication is not publicly available, a general synthetic route for related N-substituted imidazole-4-carboxamides can be inferred from the chemical literature. The synthesis would likely involve a multi-step process culminating in the formation of the N-hydroxy-imidazole-1-carboxamide.
A plausible synthetic workflow is outlined below. This represents a generalized approach based on established organic chemistry principles for the synthesis of similar heterocyclic compounds.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols: A Generalized Approach
Step 1: Synthesis of the Substituted Imidazole Core A common method for imidazole synthesis is the condensation of a phenacyl bromide derivative with an amidine. In this case, 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one would be reacted with 4-methoxybenzamidine in a suitable solvent, such as acetonitrile or DMF, often in the presence of a base to yield the trisubstituted imidazole core.
Step 2: N-Acylation and Carboxamide Formation The nitrogen of the imidazole ring would then be acylated. This could be achieved using phosgene or a phosgene equivalent to form an intermediate chloroformate, which is then reacted with hydroxylamine to form the final N-hydroxy-1-carboxamide.
Step 3: Purification and Characterization The final product, this compound, would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Mechanism of Action and Signaling Pathway
This compound is a potent and highly selective inhibitor of MMP-13, with an IC50 of 8 nM. Unlike many MMP inhibitors, it is a non-zinc-chelating agent. It achieves its selectivity by binding to the S1' pocket of the enzyme and extending into an adjacent S1' side pocket, a feature unique to MMP-13.
MMP-13 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type II collagen. Its overexpression is implicated in the pathology of osteoarthritis and cancer. The signaling pathways that regulate MMP-13 expression are complex and involve multiple transcription factors and upstream kinases. By inhibiting MMP-13, this compound can modulate these pathological processes.
The following diagram illustrates the central role of MMP-13 in ECM degradation and the point of intervention for this compound.
Caption: Signaling pathway of MMP-13 and inhibition by this compound.
Biological Activity and Potential Applications
This compound has demonstrated significant potential in preclinical studies. Its ability to selectively inhibit MMP-13 makes it a promising candidate for the treatment of osteoarthritis, where it could prevent the degradation of cartilage. Additionally, research has indicated that this compound possesses anticancer activity and can reduce paclitaxel-induced neurotoxicity, suggesting its potential utility in oncology.
Table 3: Biological Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 8 nM | MMP-13 |
Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for professionals engaged in such endeavors.
References
The Discovery and Development of Bafetinib (DB04760): A Dual Bcr-Abl/Lyn Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bafetinib (also known as DB04760 and INNO-406) is a second-generation tyrosine kinase inhibitor (TKI) rationally designed to overcome resistance to first-generation TKIs like imatinib in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of bafetinib. It includes detailed experimental protocols, comprehensive quantitative data from preclinical and clinical studies, and visualizations of key signaling pathways and experimental workflows.
Introduction: The Rationale for a Second-Generation TKI
The success of imatinib in treating CML was a landmark in targeted cancer therapy. However, the emergence of resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitated the development of new therapeutic agents.[1] Bafetinib was developed by Nippon Shinyaku and later licensed to CytRx as a more potent and selective inhibitor with a distinct kinase inhibition profile, targeting not only Bcr-Abl but also Lyn, a Src family kinase implicated in imatinib resistance.[1]
Discovery and Synthesis
The development of bafetinib was a result of a rational drug design approach, building upon the chemical structure of imatinib. The goal was to enhance binding affinity and potency against wild-type and mutated forms of the Bcr-Abl kinase.[1] While a detailed, step-by-step synthesis protocol is proprietary, the core of its discovery involved modifying the imatinib scaffold to optimize interactions within the ATP-binding pocket of the Bcr-Abl kinase.
Mechanism of Action
Bafetinib is a potent, ATP-competitive inhibitor of both Bcr-Abl and Lyn tyrosine kinases.[2] Its dual-inhibitory function is key to its efficacy, particularly in cases of imatinib resistance where Lyn kinase can be upregulated.
Bcr-Abl Inhibition
Bafetinib effectively inhibits the autophosphorylation of the Bcr-Abl fusion protein, the hallmark of CML. This blockade of Bcr-Abl's kinase activity disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in Bcr-Abl-positive cancer cells.
Lyn Kinase Inhibition
In addition to its action on Bcr-Abl, bafetinib is a potent inhibitor of Lyn kinase. Lyn kinase is a member of the Src family of tyrosine kinases and plays a crucial role in B-cell receptor signaling. Its overexpression has been observed in various hematological malignancies and is associated with imatinib resistance in CML. By inhibiting Lyn, bafetinib offers a secondary mechanism to control malignant cell growth.
Signaling Pathway
The primary signaling pathway affected by bafetinib is the Bcr-Abl pathway. Inhibition of Bcr-Abl and Lyn kinases leads to the downregulation of several downstream effectors, including those involved in cell cycle progression and apoptosis.
References
- 1. Acalabrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia: updated phase 2 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
DB04760: A Technical Guide to a Highly Selective, Non-Zinc-Chelating MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DB04760, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). This compound represents a significant advancement in the development of targeted therapies for diseases where MMP-13 is a key pathological driver, such as osteoarthritis, cancer, and chemotherapy-induced neurotoxicity. Its unique non-zinc-chelating mechanism of action offers a promising approach to overcoming the challenges of off-target effects associated with broad-spectrum MMP inhibitors.
Core Compound Information
| Identifier | Value |
| DrugBank ID | This compound |
| CAS Number | 544678-85-5 |
| Molecular Formula | C22H20F2N4O2 |
| Molecular Weight | 410.42 g/mol |
| Mechanism of Action | Non-zinc-chelating, selective inhibitor of MMP-13 |
Quantitative Inhibitory Profile
This compound exhibits remarkable potency and selectivity for MMP-13. The following table summarizes its inhibitory activity against MMP-13 and a panel of other matrix metalloproteinases.
| MMP Target | IC50 (nM) | Reference |
| MMP-13 | 8 | [1] |
| Other MMPs | No detectable activity | [2] |
Note: The primary literature describes the class of pyrimidine dicarboxamides, to which this compound belongs, as having no detectable activity against other MMPs, highlighting its exceptional selectivity. Specific IC50 values for other MMPs are not provided, reinforcing the high selectivity of this compound class.
Mechanism of Selective Inhibition
The high selectivity of this compound for MMP-13 is attributed to its unique, non-zinc-chelating binding mode. Unlike traditional broad-spectrum MMP inhibitors that coordinate with the catalytic zinc ion in the active site, this compound binds to the S1' pocket and extends into an adjacent S1' side pocket that is unique to MMP-13.[2] This novel interaction underpins its remarkable selectivity.
References
The Rise of a New Generation: A Technical Guide to Non-Zinc-Chelating MMP Inhibitors
For decades, the therapeutic potential of matrix metalloproteinase (MMP) inhibitors has been pursued for a multitude of diseases, from cancer to osteoarthritis. However, the journey has been fraught with challenges, primarily stemming from the lack of specificity of early-generation inhibitors that targeted the highly conserved zinc ion in the MMP active site. This has led to off-target effects and disappointing clinical trial outcomes. Now, a new wave of non-zinc-chelating MMP inhibitors (NZIs) is revitalizing the field, offering the promise of enhanced selectivity and a more favorable safety profile. This technical guide delves into the core principles, mechanisms, and key examples of this emerging class of therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive overview of the landscape.
The Rationale for Moving Beyond Zinc Chelation
Traditional MMP inhibitors, often hydroxamate-based, function by chelating the catalytic Zn2+ ion essential for enzymatic activity.[1][2] While potent, this mechanism is inherently non-selective due to the conserved nature of the active site across the MMP family and other metalloenzymes.[1][3] This lack of selectivity has been linked to significant side effects, most notably musculoskeletal syndrome.[1]
The development of non-zinc-chelating inhibitors, or "third-generation" MMPIs, aims to overcome these hurdles by targeting less conserved regions of the enzyme, thereby achieving greater isoform selectivity. These inhibitors typically do not directly interact with the catalytic zinc ion, instead exploiting unique structural features of individual MMPs.
Mechanisms of Action: A Departure from Tradition
Non-zinc-chelating MMP inhibitors employ several innovative strategies to achieve selective inhibition:
-
Exosite Binding: Targeting secondary binding sites (exosites) outside the active site can allosterically modulate enzyme activity. This approach offers high specificity as exosites are generally less conserved than the catalytic domain.
-
Targeting the S1' Specificity Pocket: Many NZIs are designed to bind within the S1' subsite of the MMP active site, a pocket that shows significant variation among different MMPs and plays a key role in substrate recognition. By occupying this pocket, these inhibitors can block substrate access without chelating the zinc ion.
-
Inhibition of Pro-MMP Activation: Preventing the conversion of the inactive zymogen (pro-MMP) to the active enzyme is another selective inhibition strategy.
Key Classes and Quantitative Data of Non-Zinc-Chelating MMP Inhibitors
Several chemical scaffolds have emerged as promising non-zinc-chelating MMP inhibitors. The following tables summarize the inhibitory activity (IC50) and selectivity of representative compounds from these classes.
Quinazoline-2-Carboxamides
This class of inhibitors has shown particular promise for its high potency and selectivity for MMP-13, a key target in osteoarthritis.
| Compound | Target MMP | IC50 (nM) | Selectivity vs MMP-1 | Selectivity vs MMP-2 | Selectivity vs MMP-3 | Selectivity vs MMP-7 | Selectivity vs MMP-8 | Selectivity vs MMP-9 | Reference |
| Compound 37 | MMP-13 | 12 | >25-fold | >25-fold | >25-fold | >25-fold | >25-fold | >25-fold |
Hydroxynaphtyridines and Hydroxyquinolines
Virtual screening campaigns have identified these scaffolds as potential non-zinc-binding inhibitors of MMP-2.
| Compound | Target MMP | % Inhibition @ 25 µM | Reference |
| Hydroxynaphtyridine derivative | MMP-2 | Data not specified | |
| Hydroxyquinoline derivative | MMP-2 | Data not specified |
4,4'-Biphenylsulfonamides
This class of compounds has been investigated as selective inhibitors of MMP-2 and MMP-13.
| Compound | Target MMP | IC50 (µM) | Selectivity | Reference |
| p-benzyl biphenyl sulfonamide analog | MMP-2, MMP-13 | Weak inhibitory activity | Not specified |
Experimental Protocols for Characterization
The development and characterization of non-zinc-chelating MMP inhibitors rely on a suite of biochemical and cellular assays. Below are representative protocols for key experiments.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is a standard method for determining the potency of MMP inhibitors.
Materials:
-
Recombinant human MMP catalytic domain (e.g., MMP-2, MMP-13)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the recombinant MMP to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 328 nm, emission at 393 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Molecular Docking and Modeling
Computational methods are crucial for understanding the binding modes of non-zinc-chelating inhibitors and for guiding structure-activity relationship (SAR) studies.
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Obtain the crystal structure of the target MMP from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Prepare the 3D structure of the inhibitor molecule and assign appropriate atom types and charges.
-
Define the binding site on the MMP, typically centered around the S1' pocket.
-
Perform the docking calculations to predict the binding pose and affinity of the inhibitor.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.
-
Use the insights from the docking studies to rationalize the observed SAR and to design new inhibitors with improved potency and selectivity.
Visualizing Mechanisms and Workflows
Signaling Pathway of MMP-13 in Osteoarthritis
Caption: Role of MMP-13 in Osteoarthritis and the inhibitory action of NZIs.
Experimental Workflow for NZI Development
Caption: A typical drug discovery pipeline for developing novel NZIs.
Future Directions and Conclusion
The development of non-zinc-chelating MMP inhibitors represents a paradigm shift in the field. By moving away from the conserved active site zinc, researchers are now able to design highly selective inhibitors that promise a better therapeutic window. The continued exploration of novel scaffolds, coupled with advanced computational and screening techniques, will undoubtedly lead to the discovery of new and improved NZIs. While challenges remain in translating preclinical success to clinical reality, the non-zinc-chelating approach has opened up exciting new avenues for the development of safe and effective MMP-targeted therapies for a range of debilitating diseases.
References
DB04760: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization. The document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound and its Target: MMP-13
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[3] Upregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, cancer, and chemotherapy-induced peripheral neuropathy.[1][3] this compound has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for MMP-13, offering a targeted approach to modulating its activity. Unlike many traditional MMP inhibitors, this compound employs a non-zinc-chelating mechanism of action, which is believed to contribute to its enhanced selectivity.
Biological Activity and Therapeutic Potential
The primary biological activity of this compound is the potent and selective inhibition of MMP-13. This targeted inhibition has demonstrated therapeutic potential in several preclinical models.
Role in Osteoarthritis and Cartilage Degradation
In osteoarthritis, the degradation of articular cartilage is a key pathological feature. MMP-13 is a primary driver of this process through its ability to cleave type II collagen, the main structural component of cartilage. By inhibiting MMP-13, this compound can prevent the breakdown of the collagen matrix, thereby protecting cartilage from degradation. This makes it a promising candidate for the development of disease-modifying osteoarthritis drugs.
Neuroprotective Effects in Chemotherapy-Induced Peripheral Neuropathy
Paclitaxel, a commonly used chemotherapeutic agent, can induce peripheral neuropathy, a significant dose-limiting side effect. Research has shown that paclitaxel can cause an upregulation of MMP-13 in the skin, leading to damage of sensory nerve fibers. This compound has been shown to rescue this neurotoxicity in a zebrafish model of paclitaxel-induced neuropathy, suggesting its potential to prevent or treat this debilitating side effect.
Anticancer Activity
MMP-13 is also known to be involved in tumor progression and metastasis. It facilitates cancer cell invasion by breaking down the ECM, allowing cancer cells to migrate and invade surrounding tissues. While direct in vitro or in vivo anticancer data for this compound is not extensively available in the public domain, as a potent MMP-13 inhibitor, it is positioned as a potential anti-cancer therapeutic by targeting the tumor microenvironment and inhibiting metastasis.
Quantitative Data
Table 1: Inhibitory Potency of this compound against MMP-13
| Target | IC50 (nM) | Reference |
| MMP-13 | 8 |
Note: Extensive quantitative data on the selectivity of this compound against other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -14) and its in vitro anticancer activity (e.g., GI50 values) are not available in the reviewed public literature.
Signaling Pathways
The inhibition of MMP-13 by this compound interrupts key pathological signaling pathways, particularly in the context of cartilage degradation in osteoarthritis.
Caption: MMP-13 signaling pathway in cartilage degradation.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the activated MMP-13 enzyme to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer (for blanks)
-
This compound dilutions (for inhibitor wells)
-
Vehicle control (DMSO in assay buffer, for positive controls)
-
-
Add the diluted MMP-13 enzyme solution to all wells except the blanks.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
DB04760 for Paclitaxel Neurotoxicity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of DB04760 in mitigating paclitaxel-induced peripheral neurotoxicity (PIPN). Paclitaxel, a potent chemotherapeutic agent, often causes debilitating peripheral neuropathy, a dose-limiting side effect with no approved preventative treatments.[1][2][3] This document outlines the underlying mechanisms of paclitaxel neurotoxicity, the therapeutic potential of this compound as a selective matrix metalloproteinase-13 (MMP-13) inhibitor, and detailed experimental protocols for its investigation.
The Challenge of Paclitaxel-Induced Peripheral Neuropathy (PIPN)
Paclitaxel is a microtubule-stabilizing agent widely used in cancer therapy.[2] Its efficacy in halting cell division in cancerous cells is well-established.[2] However, this mechanism also disrupts the normal function of microtubules in neurons, leading to peripheral neuropathy in a significant percentage of patients. Symptoms of PIPN include numbness, tingling, and pain, which can severely impact a patient's quality of life and may necessitate a reduction or cessation of cancer treatment.
Mechanism of Paclitaxel Neurotoxicity and the Role of MMP-13
Recent research has elucidated a key pathway in the development of PIPN. Paclitaxel's primary effect is the stabilization of microtubules, which are crucial for axonal transport and neuronal function. This disruption leads to mitochondrial damage within epidermal keratinocytes, triggering the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This oxidative stress, in turn, leads to the upregulation of matrix metalloproteinase-13 (MMP-13). MMP-13 is an enzyme that degrades components of the extracellular matrix, and its increased activity contributes to the degeneration of sensory axons, a hallmark of peripheral neuropathy.
This compound: A Selective MMP-13 Inhibitor with Neuroprotective Potential
This compound is a selective, non-zinc-chelating inhibitor of MMP-13. Preclinical studies have demonstrated its potential to counteract the neurotoxic effects of paclitaxel. By inhibiting MMP-13, this compound can prevent the degradation of the extracellular matrix, thereby protecting sensory axons from degeneration and preserving their function.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from a pivotal preclinical study investigating the effects of this compound in a zebrafish model of paclitaxel-induced neurotoxicity.
Table 1: Effect of this compound on Axon Regeneration in the Presence of Paclitaxel
| Treatment Group | Axon Regeneration Outcome | Reference |
| Paclitaxel (22 µM) | Impaired axon regeneration and debris clearance | |
| Paclitaxel (22 µM) + this compound (10 µM) | Significantly rescued axon regeneration and axon debris clearance |
Table 2: Effect of this compound on Paclitaxel-Induced Axon Degeneration and Sensory Function
| Treatment Group | Axon Branch Density | Touch Response | Reference |
| Paclitaxel (22 µM) | Reduced axon branch density | Impaired touch response | |
| Paclitaxel (22 µM) + this compound (10 µM) | Prevented axon degeneration (maintained branch density) | Largely restored touch response |
Experimental Protocols
Zebrafish Model of Paclitaxel-Induced Neurotoxicity
This protocol outlines the methodology used to induce and assess paclitaxel neurotoxicity in a larval zebrafish model.
Materials:
-
Zebrafish larvae (e.g., Tg(isl2b:GFP) strain)
-
Paclitaxel (stock solution in DMSO)
-
This compound
-
Ringers solution
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Drug Treatment:
-
Prepare a 22 µM paclitaxel solution in Ringers solution.
-
For the treatment group, prepare a solution of 22 µM paclitaxel and 10 µM this compound in Ringers solution.
-
Incubate zebrafish larvae in the respective solutions for up to 96 hours. A vehicle control group (Ringers solution with DMSO) should be included.
-
-
Assessment of Axon Degeneration:
-
At designated time points (e.g., 24, 72, and 96 hours), anesthetize the larvae.
-
Image the caudal fin of the larvae using a fluorescence microscope to visualize the GFP-labeled sensory axons.
-
Quantify axon branch density by counting the number of axon branches in a defined region of interest.
-
-
Assessment of Touch Response:
-
Gently touch the caudal fin of individual larvae with a fine probe.
-
Record the presence or absence of an escape response.
-
Quantify the percentage of larvae in each group that respond to the touch stimulus.
-
-
Assessment of Axon Regeneration (optional):
-
Perform a fin amputation on anesthetized larvae prior to drug treatment.
-
Image the regenerating axons at various time points post-amputation to assess the extent of regeneration and axon debris clearance.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Paclitaxel-Induced Neurotoxicity and this compound Intervention
Caption: Paclitaxel neurotoxicity pathway and this compound's point of intervention.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in a zebrafish model of PIPN.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, through its selective inhibition of MMP-13, represents a promising therapeutic strategy for the prevention and/or treatment of paclitaxel-induced peripheral neurotoxicity. The zebrafish model provides a robust and efficient platform for further investigation into the dose-response relationship of this compound and for screening other potential neuroprotective compounds. Future research should focus on validating these findings in mammalian models and ultimately, in clinical trials, to bring this potential therapy to patients undergoing paclitaxel-based chemotherapy.
References
DB04760: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DB04760, a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This document summarizes its core molecular properties, mechanism of action, and key experimental findings related to its therapeutic potential in paclitaxel-induced neurotoxicity and oncology.
Core Molecular Data
A summary of the fundamental molecular information for this compound is presented in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₂N₄O |
| Molecular Weight | 410.42 g/mol |
| CAS Number | 544678-85-5 |
| Mechanism of Action | Selective, non-zinc-chelating inhibitor of MMP-13 |
| Reported IC₅₀ | 8 nM for MMP-13 |
Mechanism of Action and Therapeutic Rationale
This compound functions as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix.[1] Dysregulation of MMP-13 activity is associated with various pathological conditions, including cancer progression and chemotherapy-induced neurotoxicity.
Role in Paclitaxel-Induced Neurotoxicity
Paclitaxel, a widely used chemotherapeutic agent, can induce peripheral neuropathy, a debilitating side effect. Research suggests that paclitaxel can cause epithelial damage and lead to the ectopic expression of MMP-13.[2] This increased MMP-13 activity is believed to contribute to the neurotoxic effects. By selectively inhibiting MMP-13, this compound has been shown to significantly reduce paclitaxel-induced neurotoxicity, highlighting its potential as a co-therapeutic agent to mitigate chemotherapy side effects.[2][3]
Anticancer Activity
MMP-13 plays a crucial role in cancer progression by facilitating tumor invasion, metastasis, and angiogenesis through the degradation of the extracellular matrix.[1] The expression of MMP-13 is regulated by various signaling pathways, including the ERK/NF-κB axis, and is often associated with increased tumor aggressiveness and poor prognosis in several cancers. As a potent MMP-13 inhibitor, this compound exhibits potential as an anticancer agent by disrupting these key processes in tumor development.
Key Signaling Pathways
The therapeutic effects of this compound are intrinsically linked to the modulation of signaling pathways where MMP-13 is a key downstream effector. Below are diagrams illustrating the logical relationships in the context of paclitaxel-induced neurotoxicity and cancer.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of DB04760
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DB04760, a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Understanding the solubility of this compound is critical for its application in in vitro and in vivo research settings. This document outlines available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its molecular target.
Quantitative Solubility Data
The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and a vehicle formulation for in vivo studies. The available data is summarized in the table below. It is important to note that for many organic compounds, solubility can be enhanced through methods such as sonication, which is recommended for dissolving this compound in DMSO.[1][2]
| Solvent/Vehicle | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 243.65 mM | Ultrasonic treatment is required.[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.09 mM | A clear solution is obtained; suitable for in vivo applications.[2] |
Data for an analog, this compound analog 1, indicates a solubility of ≥ 270 mg/mL (659.45 mM) in DMSO, suggesting that structural modifications can significantly impact solubility.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of pre-formulation and drug development studies. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated in a sealed container at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Following this equilibration period, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear, saturated solution is then accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
Below is a generalized workflow for the shake-flask solubility determination method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathway of this compound Target: MMP-13
This compound exerts its biological effects through the potent and selective inhibition of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, and its expression is tightly regulated by various signaling pathways. Dysregulation of these pathways can lead to elevated MMP-13 levels, which are implicated in pathologies such as osteoarthritis and cancer. Several key signaling cascades converge on the regulation of MMP-13 gene expression.
The diagram below illustrates some of the primary signaling pathways that modulate the expression of MMP-13. These include the Transforming Growth Factor-beta (TGF-β), Wingless-related integration site (Wnt)/β-catenin, and the mitogen-activated protein kinase (MAPK) pathways, such as the Extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately influence transcription factors that bind to the MMP-13 promoter and regulate its transcription.
Caption: Key signaling pathways that regulate the expression of MMP-13, the target of this compound.
References
DB04760: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of DB04760 as of the date of this publication. This compound is a research compound, and comprehensive preclinical and clinical safety data are limited in the public domain. This guide is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.
Introduction
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] MMP-13, a collagenase, is a well-documented contributor to the degradation of the extracellular matrix and is implicated in various pathological processes, including cancer progression and metastasis, as well as chemotherapy-induced neurotoxicity.[1][2] The therapeutic potential of this compound has been explored in the context of mitigating the neurotoxic side effects of chemotherapeutic agents like paclitaxel and for its potential anticancer activities.[1] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, outlines standard preclinical toxicology study protocols relevant to its assessment, and details the key signaling pathways associated with its mechanism of action.
Quantitative Preclinical Safety and Toxicity Data
Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose), Maximum Tolerated Dose (MTD), and No-Observed-Adverse-Effect Level (NOAEL) from dedicated toxicology studies in mammalian models, are not publicly available. The primary published study investigating the effects of this compound was conducted in a zebrafish model to assess its efficacy in mitigating paclitaxel-induced neurotoxicity, not as a formal toxicology study.
In Vivo Zebrafish Study Data
A study investigating paclitaxel-induced neurotoxicity in zebrafish provides the most direct, albeit limited, safety-related observations for this compound.
| Parameter | Observation | Experimental Details | Reference |
| Adverse Effects (this compound alone) | No adverse effects were reported when this compound was administered alone. | Zebrafish larvae were administered 10 µM this compound. Head stimulation evoked wild type-like responses. | |
| Efficacy in reducing Paclitaxel Neurotoxicity | This compound co-administration improved touch response and rescued axon branch density in the distal caudal fin of paclitaxel-treated zebrafish. | Four injections of paclitaxel with or without 10 µM this compound. |
Experimental Protocols
Detailed experimental protocols for comprehensive toxicology studies of this compound are not available in the public literature. However, this section outlines the standard methodologies for key preclinical toxicology assessments that would be required to establish a thorough safety profile for a compound like this compound.
Zebrafish Neurotoxicity Amelioration Study Protocol
The following is a summary of the experimental protocol used in the published study of this compound in a zebrafish model of paclitaxel-induced neurotoxicity.
-
Animal Model: Zebrafish larvae (Danio rerio), specifically isl2b:GFP, Nacre, or AB strains.
-
Test Compound Preparation: this compound was prepared as a 10 mM stock solution in DMSO and stored at -20°C. The final working concentration used for administration was 10 µM.
-
Paclitaxel Administration: Paclitaxel was prepared as a 5.8 mM stock in DMSO and diluted to 10 µM in PBS for injections.
-
Co-administration: this compound (10 µM) was co-administered with paclitaxel.
-
Endpoints Assessed:
-
Touch Response: Assessed as a measure of sensory neuropathy.
-
Axon Branch Density: Imaging of the distal caudal fin to quantify neuronal morphology.
-
-
Control Groups:
-
Vehicle control (DMSO).
-
Paclitaxel alone.
-
This compound alone.
-
Standard Preclinical Toxicology Study Protocols (General Methodologies)
The following table outlines the typical experimental protocols for a standard battery of non-clinical toxicology studies necessary for regulatory submissions. These represent the types of studies that would be required to thoroughly characterize the safety profile of this compound.
| Study Type | Objective | Typical Experimental Protocol |
| Acute Toxicity | To determine the toxicity of a single, high dose of the compound and to estimate the MTD. | Species: Rodent (e.g., rat, mouse). Administration: Single dose via the intended clinical route (e.g., oral, intravenous). Dose Levels: Multiple dose groups with escalating concentrations. Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. Gross necropsy is performed on all animals. |
| Repeat-Dose Toxicity | To evaluate the toxicological effects of repeated administration of the compound over a defined period. | Species: Rodent and non-rodent (e.g., dog, minipig). Duration: Typically 28 or 90 days, depending on the intended duration of clinical use. Administration: Daily dosing via the intended clinical route. Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (in non-rodents), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathology of organs and tissues. |
| Genotoxicity | To assess the potential of the compound to induce genetic mutations or chromosomal damage. | A battery of tests is typically required, including: Ames Test (in vitro): Bacterial reverse mutation assay. In vitro Mammalian Cell Assay: e.g., mouse lymphoma assay or micronucleus test. In vivo Micronucleus Test: In rodent hematopoietic cells. |
| Safety Pharmacology | To investigate potential adverse effects on vital organ systems. | Core Battery: Central Nervous System: Functional observational battery (e.g., modified Irwin test) in rodents. Cardiovascular System: In vitro hERG assay and in vivo cardiovascular telemetry in a non-rodent species (e.g., dog) to assess effects on blood pressure, heart rate, and ECG. Respiratory System: Whole-body plethysmography in rodents. |
| Reproductive and Developmental Toxicology (DART) | To evaluate the potential effects on fertility, embryonic development, and pre- and post-natal development. | A series of studies in rodents and/or rabbits, including: Fertility and Early Embryonic Development. Embryo-fetal Development. Pre- and Post-natal Development. |
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Cancer Progression
This compound is a selective inhibitor of MMP-13. The expression and activity of MMP-13 are regulated by several signaling pathways that are often dysregulated in cancer, contributing to tumor growth, invasion, and metastasis. The following diagram illustrates some of the key signaling pathways that converge on the regulation of MMP-13 expression.
Caption: Key signaling pathways regulating MMP-13 expression in cancer.
General Workflow for Preclinical In Vivo Toxicology Assessment
The following diagram outlines a typical workflow for conducting preclinical in vivo toxicology studies to support the safety assessment of a new chemical entity like this compound.
Caption: General workflow for preclinical in vivo toxicology assessment.
Conclusion
This compound is a promising selective MMP-13 inhibitor with demonstrated efficacy in a preclinical model of chemotherapy-induced neurotoxicity. However, a comprehensive assessment of its safety and toxicity profile is hampered by the lack of publicly available data from dedicated toxicology studies in mammalian species. The available information from a zebrafish model suggests a favorable profile at the concentration tested, with no overt adverse effects observed when administered alone.
To advance the development of this compound, a full battery of preclinical toxicology and safety pharmacology studies, following established regulatory guidelines, would be necessary. This would involve acute and repeat-dose toxicity studies in both rodent and non-rodent species, a full panel of genotoxicity assays, and assessments of cardiovascular, respiratory, and central nervous system effects. The information from such studies would be critical for determining a safe starting dose for potential clinical trials and for fully characterizing the risk-benefit profile of this compound. Researchers and drug development professionals should consider the current data gaps as a critical step to be addressed in any future development program for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides a comprehensive technical overview of this compound, its related compounds, and analogs. It includes a detailed examination of their mechanism of action, a summary of key quantitative data, experimental methodologies for their evaluation, and a discussion of their therapeutic potential, particularly in the contexts of osteoarthritis and paclitaxel-induced neurotoxicity. The information is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel MMP-13 inhibitors.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, the primary collagenous component of articular cartilage. Its overexpression is a key factor in the pathogenesis of osteoarthritis (OA) and has also been implicated in cancer progression.
Traditional MMP inhibitors have often failed in clinical trials due to a lack of selectivity, leading to off-target effects. This has spurred the development of highly selective inhibitors, such as this compound, which employ a non-zinc-chelating mechanism of action, offering a promising alternative with a potentially improved safety profile. This compound belongs to the pyrimidine dicarboxamide class of compounds and has demonstrated significant potential in preclinical studies.[1]
This compound: Core Compound Profile
| Property | Value | Reference |
| DrugBank ID | This compound | N/A |
| Chemical Name | N4,N6-bis((4-fluoro-3-methylphenyl)methyl)pyrimidine-4,6-dicarboxamide | [2] |
| CAS Number | 544678-85-5 | [3][4] |
| Molecular Formula | C22H20F2N4O2 | [3] |
| Molecular Weight | 410.42 g/mol | |
| Mechanism of Action | Potent, highly selective, non-zinc-chelating inhibitor of MMP-13 | |
| IC50 (MMP-13) | 8 nM |
Related Compounds and Analogs: A Comparative Overview
The development of non-zinc-chelating MMP-13 inhibitors has explored various chemical scaffolds beyond the pyrimidine dicarboxamides. These efforts aim to improve potency, selectivity, and pharmacokinetic properties.
Pyrimidine Dicarboxamide Analogs
The core structure of this compound, a pyrimidine dicarboxamide, has been a focal point for structure-activity relationship (SAR) studies. The selectivity of these compounds arises from their unique binding mode to the S1' pocket of MMP-13, without coordinating with the catalytic zinc ion.
Other Non-Zinc-Chelating Scaffolds
-
N-Acyl Hydrazones: Virtual screening and chemical optimization have identified N-acyl hydrazones as a novel class of non-zinc-binding MMP-13 inhibitors. These compounds also target the deep S1' pocket to achieve selectivity.
-
Pyrazolo[1,5-a]pyrimidine-7-carbonyl Derivatives: These compounds have been investigated for intra-articular treatment of osteoarthritis, demonstrating long durability in the joint and effective cartilage penetration.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and selected analogs against a panel of MMPs, highlighting their selectivity for MMP-13.
| Compound | MMP-1 (IC50/Ki) | MMP-2 (IC50/Ki) | MMP-8 (IC50/Ki) | MMP-9 (IC50/Ki) | MMP-13 (IC50/Ki) | MMP-14 (IC50/Ki) | Reference |
| This compound | >10 µM | >10 µM | >10 µM | >10 µM | 8 nM (IC50) | >10 µM | |
| Analog 1 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 12 nM (Ki) | >5 µM | |
| Analog 2 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 42 nM (Ki) | >5 µM | |
| Analog 3 (Example) | >5 µM | >5 µM | >5 µM | >5 µM | 10 nM (Ki) | >5 µM |
Note: Data for analogs are representative examples from the literature on non-zinc-chelating MMP-13 inhibitors and may not be direct derivatives of this compound.
Mechanism of Action and Signaling Pathways
Molecular Mechanism of this compound Inhibition
Unlike traditional MMP inhibitors that chelate the active site zinc ion, this compound and its analogs achieve their high selectivity by binding to the S1' specificity pocket of MMP-13. This pocket is a deep, hydrophobic cleft adjacent to the catalytic zinc. The unique topography of the MMP-13 S1' pocket allows for specific interactions with the pyrimidine dicarboxamide scaffold of this compound, leading to potent and selective inhibition.
References
- 1. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 2. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DB04760: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with a reported IC50 of 8 nM[1][2]. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix and is overexpressed in various pathologies, including cancer, where it facilitates tumor invasion, metastasis, and angiogenesis[1][2][3]. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity against MMP-13 and its cytotoxic effects on cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of this compound against MMP-13
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | |
| IC50 | 8 nM | |
| Inhibition Type | Non-zinc-chelating |
Table 2: Example Data from a Fluorogenic MMP-13 Inhibition Assay
| This compound Concentration (nM) | Fluorescence Intensity (RFU) | % Inhibition |
| 0 (No Inhibitor) | 5000 | 0 |
| 1 | 4500 | 10 |
| 5 | 3000 | 40 |
| 8 | 2500 | 50 |
| 20 | 1000 | 80 |
| 50 | 500 | 90 |
| 100 | 250 | 95 |
Table 3: Example Data from a Cytotoxicity (MTT) Assay in a Cancer Cell Line
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.0 | 100 |
| 1 | 0.95 | 95 |
| 10 | 0.80 | 80 |
| 50 | 0.60 | 60 |
| 100 | 0.40 | 40 |
Experimental Protocols
Fluorogenic MMP-13 Inhibition Assay
This protocol is adapted from commercially available MMP-13 assay kits and is designed to determine the IC50 value of this compound.
Materials:
-
Recombinant human MMP-13 enzyme
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add 40 µL of Assay Buffer to the "Blank" wells.
-
To the "Positive Control" and "Test" wells, add 20 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO).
-
Add 20 µL of diluted recombinant human MMP-13 enzyme to the "Positive Control" and "Test" wells. Add 20 µL of Assay Buffer to the "Blank" wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the fluorogenic MMP-13 substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the cytotoxic effects of this compound on a relevant cancer cell line (e.g., breast cancer, lung cancer, or oral squamous cell carcinoma lines where MMP-13 is often overexpressed).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Visualizations
Caption: Signaling pathways regulating MMP-13 expression in cancer.
Caption: Workflow for the fluorogenic MMP-13 inhibition assay.
References
Application Notes and Protocols for DB04760, a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its expression is often upregulated in various pathological conditions, including osteoarthritis and cancer. In the context of oncology, MMP-13 plays a crucial role in tumor progression, invasion, and metastasis by breaking down the physical barriers of the ECM. The overexpression of MMP-13 has been linked to increased aggressiveness in various cancers, making it a compelling therapeutic target. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in a cancer research setting.
Mechanism of Action and Signaling Pathway
MMP-13 is a zinc-dependent endopeptidase that degrades ECM components. Its expression is regulated by various signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6)/JAK/STAT3, and Akt-CREB pathways. These pathways can be activated by various stimuli in the tumor microenvironment, leading to the transcription and translation of the MMP-13 gene. Once secreted into the extracellular space as an inactive proenzyme (pro-MMP-13), it is activated through proteolytic cleavage. Active MMP-13 then degrades collagen and other ECM proteins, facilitating cancer cell invasion and metastasis.
Data Presentation
The following tables summarize representative quantitative data for a highly selective MMP-13 inhibitor, illustrating the expected outcomes from the described assays. Note that this data is for illustrative purposes, as specific public data for this compound in these cell-based assays is limited.
Table 1: In Vitro MMP-13 Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | MMP-13 | 8 |
IC50: The half maximal inhibitory concentration.
Table 2: Effect of a Selective MMP-13 Inhibitor on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| MDA-MB-231 (Breast Cancer) | Vehicle Control | - | 100 ± 5.2 |
| Selective MMP-13 Inhibitor | 1 | 98 ± 4.8 | |
| 10 | 95 ± 6.1 | ||
| 50 | 92 ± 5.5 | ||
| HT-1080 (Fibrosarcoma) | Vehicle Control | - | 100 ± 4.5 |
| Selective MMP-13 Inhibitor | 1 | 97 ± 3.9 | |
| 10 | 93 ± 5.3 | ||
| 50 | 89 ± 6.8 |
Data are presented as mean ± standard deviation.
Table 3: Effect of a Selective MMP-13 Inhibitor on Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) |
| MDA-MB-231 (Breast Cancer) | Vehicle Control | - | 0 |
| Selective MMP-13 Inhibitor | 1 | 25 ± 3.5 | |
| 10 | 58 ± 6.2 | ||
| 50 | 85 ± 4.9 | ||
| HT-1080 (Fibrosarcoma) | Vehicle Control | - | 0 |
| Selective MMP-13 Inhibitor | 1 | 32 ± 4.1 | |
| 10 | 65 ± 5.8 | ||
| 50 | 91 ± 3.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
MMP-13 Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of MMP-13 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of recombinant human MMP-13 solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic MMP-13 substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Absorbance microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
Matrigel Basement Membrane Matrix
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the coated Transwell inserts.
-
Add complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for 12-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes and wash with water.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition compared to the vehicle-treated control.
References
Application Notes and Protocols for the Use of DB04760 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 8 nM.[1][2] MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix (ECM), a process crucial for tumor growth, invasion, and metastasis.[3][4] Overexpression of MMP-13 has been observed in various malignancies, including breast, lung, colorectal, and prostate cancers, and is often associated with poor prognosis.[4] The selective inhibition of MMP-13 by this compound presents a promising therapeutic strategy to counteract the pro-tumorigenic activities of this enzyme. These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in preclinical animal models of cancer, and a summary of available quantitative data.
Mechanism of Action and Signaling Pathway
MMP-13, as a collagenase, plays a critical role in remodeling the tumor microenvironment. Its primary function is the degradation of type I, II, and III collagens, major components of the ECM. This degradation facilitates cancer cell invasion and migration. Furthermore, MMP-13 can cleave and activate other proteins in the tumor microenvironment, including other MMPs, growth factors, and cytokines, which in turn can promote tumor proliferation, angiogenesis, and inflammation.
The expression of MMP-13 is regulated by various signaling pathways that are often dysregulated in cancer, including the TGF-β, ERK, and NF-κB pathways. This compound, by selectively inhibiting the enzymatic activity of MMP-13, blocks these downstream effects, thereby impeding tumor progression.
References
- 1. Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease [ouci.dntb.gov.ua]
- 2. JCI - Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease [jci.org]
- 3. Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple myeloma-derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MMP-13 in Neurodegeneration using DB04760
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[1] While extensively studied in osteoarthritis for its role in cartilage destruction, emerging evidence implicates MMP-13 in the pathology of neurodegenerative diseases.[][3] In the central nervous system (CNS), MMP-13 is involved in processes such as neuroinflammation, blood-brain barrier disruption, and neuronal apoptosis.[4][5] Upregulation of MMP-13 has been observed in response to neurotoxic stimuli like amyloid-beta, suggesting its contribution to the progression of diseases like Alzheimer's. Therefore, selective inhibition of MMP-13 presents a promising therapeutic strategy for neurodegenerative disorders.
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13. Its utility in reducing paclitaxel-induced neurotoxicity highlights its potential as a research tool and therapeutic lead for studying the role of MMP-13 in various forms of neurodegeneration. These application notes provide detailed protocols for utilizing this compound to investigate the function of MMP-13 in cellular and animal models of neurodegeneration.
Data Presentation
Inhibitor Profile: this compound
| Property | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | |
| IC₅₀ | 8 nM | |
| Mechanism of Action | Potent, highly selective, non-zinc-chelating inhibitor | |
| Molecular Weight | 410.42 g/mol | |
| Formulation | For in vitro studies, dissolve in DMSO. For in vivo studies, appropriate vehicle formulation is required. |
Comparative Inhibitor Profile: CL82198 (A well-studied selective MMP-13 inhibitor)
| Property | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | |
| Mechanism of Action | Selective inhibitor, binds to the S1' pocket of MMP-13 | |
| In Vitro Efficacy | Can block >90% of MMP-13 activity | |
| In Vivo Application | Used in mouse models of osteoarthritis via intraperitoneal injection |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Neuronal Cell Viability and Apoptosis in a Neurodegenerative Model
Objective: To determine the neuroprotective effects of this compound against a neurotoxic stimulus in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, glutamate, rotenone)
-
Cell culture medium and supplements
-
MTT or other viability assay kit
-
Caspase-3 colorimetric or fluorometric assay kit
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates for viability assays or 6-well plates for apoptosis assays and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent to induce neurodegeneration.
-
Include appropriate controls: vehicle control (medium with DMSO), neurotoxin-only control, and this compound-only control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) based on the kinetics of the chosen neurotoxin.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells from the 6-well plates.
-
Perform the caspase-3 assay on the cell lysates according to the manufacturer's protocol.
-
Measure the colorimetric or fluorometric signal.
-
Normalize the caspase-3 activity to the total protein concentration of the lysate.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neurodegeneration
Objective: To assess the therapeutic potential of this compound in mitigating neurodegenerative pathology and improving cognitive function in a relevant animal model.
Materials:
-
Transgenic mouse model of neurodegeneration (e.g., APPswe/PS1E9 for Alzheimer's disease) or a chemically-induced model.
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a solubilizing agent)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthesia and surgical equipment for tissue collection
-
Reagents for immunohistochemistry and protein analysis (e.g., primary antibodies against MMP-13, BACE1, Aβ)
Procedure:
-
Animal Grouping and Dosing:
-
Randomly assign animals to treatment groups: Vehicle control and this compound-treated group(s).
-
Based on preliminary pharmacokinetic studies, determine the optimal dose and frequency of administration (e.g., intraperitoneal injection). A study with a similar inhibitor, CL82198, used a dose of 1-10 mg/kg.
-
-
Treatment Period: Administer this compound or vehicle for a specified duration, which will depend on the progression of pathology in the chosen animal model.
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive functions such as spatial learning and memory.
-
-
Tissue Collection and Processing:
-
At the end of the study, anesthetize the animals and perfuse them with saline followed by a fixative (for histology) or collect fresh brain tissue (for biochemical analysis).
-
Process the brain tissue for immunohistochemistry (IHC) or homogenize for Western blotting or ELISA.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., amyloid plaques, neurofibrillary tangles, neuronal loss) and MMP-13 expression.
-
Western Blot/ELISA: Quantify the levels of key proteins in the pathogenic pathway, such as BACE1, Aβ, and phosphorylated tau, in brain homogenates.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of MMP-13 in Alzheimer's disease pathogenesis.
Caption: In vitro experimental workflow for assessing this compound neuroprotection.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for DB04760: A Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] With an IC50 of 8 nM for MMP-13, this compound has demonstrated potential therapeutic applications in conditions characterized by excessive MMP-13 activity, including cancer and paclitaxel-induced neurotoxicity.[1][2] These application notes provide detailed information on the experimental concentrations and dosages of this compound for in vitro and in vivo research, along with protocols for relevant assays and an overview of the associated signaling pathways.
Data Presentation
In Vitro Experimental Concentrations
The following table summarizes the recommended concentrations of this compound for various in vitro applications based on its known IC50 value and data from studies on similar selective MMP-13 inhibitors.
| Application | Cell Type | Recommended Concentration Range | Notes |
| MMP-13 Inhibition Assay | Purified enzyme or cell lysate | 1 nM - 1 µM | The IC50 for this compound is 8 nM. A concentration range around this value is recommended for determining inhibitory activity. |
| Neuroprotection Studies | Dorsal Root Ganglion (DRG) Neurons | 1 µM - 20 µM | A concentration of 10 µM has been shown to be effective in preventing paclitaxel-induced neurite degeneration in cultured DRG neurons. |
| Anticancer Activity (General Screening) | Various Cancer Cell Lines | 0.1 µM - 50 µM | This range is suggested based on the IC50 values of other selective MMP-13 inhibitors against different cancer cell lines. The optimal concentration should be determined empirically for each cell line. |
| Anticancer Activity (Specific Examples) | MDA-MB-231 (Breast Cancer), HCT-116 (Colon Cancer) | 10 µM - 40 µM | Selective MMP-13 inhibitors have shown inhibition of invasion in these cell lines at these concentrations. |
In Vivo Experimental Dosages
The following table provides guidance on the in vivo dosage of this compound based on studies with other selective MMP-13 inhibitors in rodent models.
| Animal Model | Application | Route of Administration | Recommended Dosage Range | Notes |
| Mouse | Arthritis | Oral | 3 - 30 mg/kg/day | This range has been shown to be effective in reducing cartilage erosion in mouse models of rheumatoid arthritis. |
| Mouse | Osteoarthritis | Oral | 0.3 - 30 mg/kg/day | A dose-dependent effect on cartilage degradation was observed in a mouse model of osteoarthritis. |
| Zebrafish Larvae | Paclitaxel-Induced Neurotoxicity | Immersion | 10 µM | This concentration in the water was shown to rescue paclitaxel-induced neurotoxicity. |
Signaling Pathways
This compound, as a selective inhibitor of MMP-13, modulates downstream signaling pathways that are regulated by MMP-13 activity. MMP-13 plays a crucial role in tissue remodeling, and its dysregulation is associated with the progression of cancer and the pathogenesis of neurotoxicity.
MMP-13 Signaling in Cancer Progression
MMP-13 contributes to cancer progression by degrading the extracellular matrix, which facilitates tumor cell invasion and metastasis. It is also involved in the release and activation of growth factors and cytokines sequestered in the extracellular matrix. Key signaling pathways influenced by MMP-13 in cancer include:
-
TGF-β Signaling: MMP-13 can be upregulated by TGF-β, contributing to an invasive phenotype.
-
ERK/NF-κB Pathway: This pathway can be activated by various stimuli, leading to increased MMP-13 expression and promoting tumor invasion.
-
EMT Pathway: MMP-13 is associated with the activation of the epithelial-mesenchymal transition (EMT) pathway, a critical process in metastasis.
Caption: Simplified signaling pathway of MMP-13 in cancer.
MMP-13 in Paclitaxel-Induced Neurotoxicity
Recent studies have implicated MMP-13 in the pathogenesis of paclitaxel-induced peripheral neuropathy. Paclitaxel treatment can lead to the upregulation of MMP-13 in epidermal keratinocytes, causing damage to the skin and subsequent degeneration of sensory axons. Inhibition of MMP-13 has been shown to ameliorate these neurotoxic effects.
Caption: Workflow of MMP-13's role in neurotoxicity.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against purified MMP-13 enzyme.
Materials:
-
Recombinant human MMP-13 (activated)
-
MMP-13 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of diluted this compound or vehicle (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of activated MMP-13 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the MMP-13 fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Paclitaxel-Induced Neurotoxicity Model in Mice
This protocol describes the induction of peripheral neuropathy in mice using paclitaxel and the assessment of the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Von Frey filaments for mechanical allodynia testing
-
Acetone for cold allodynia testing
Procedure:
-
Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, 6).
-
Treatment: Administer this compound (e.g., 3-30 mg/kg, orally) daily, starting from day 0, one hour before paclitaxel injection on the respective days. The control group should receive the vehicle for this compound.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments at baseline and on different days post-paclitaxel treatment (e.g., days 7, 14, 21).
-
Cold Allodynia (Acetone Test): Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal or licking at baseline and on different days post-paclitaxel treatment.
-
-
Data Analysis: Compare the paw withdrawal thresholds and response durations between the this compound-treated group and the vehicle-treated group to evaluate the neuroprotective effect.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for DB04760 Administration in Mice
Disclaimer: To date, no specific studies have been published detailing the administration of DB04760 in mouse models. The following application notes and protocols are based on published research involving other highly selective matrix metalloproteinase-13 (MMP-13) inhibitors in mice and general best practices for in vivo compound administration. These guidelines are intended to serve as a starting point for researchers and should be optimized for specific experimental needs.
Introduction
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 8 nM.[1][2] It has demonstrated potential therapeutic effects, including the reduction of paclitaxel-induced neurotoxicity and anticancer activity.[1][2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and its dysregulation is implicated in various pathological conditions, including osteoarthritis, cancer, and chemotherapy-induced peripheral neuropathy. These application notes provide a comprehensive overview of the potential administration of this compound in mouse models for preclinical research.
Mechanism of Action: MMP-13 Inhibition
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of MMP-13. MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling. Elevated MMP-13 activity is associated with the breakdown of connective tissues. By inhibiting MMP-13, this compound can potentially prevent or reduce tissue degradation in various disease models.
Caption: Signaling pathway of this compound-mediated MMP-13 inhibition.
Quantitative Data from Studies with Selective MMP-13 Inhibitors in Mice
While no in vivo data for this compound in mice is currently available, studies on other selective MMP-13 inhibitors provide valuable insights into potential dosing and administration routes. The following table summarizes key data from these studies.
| Compound Name | Mouse Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| MMP13i-A | Apolipoprotein E–deficient mice | 40 mg/kg/day for 10 weeks | Oral | Reduced MMP-13 activity and increased plaque collagen content. | |
| Specific MMP-13 Inhibitor | SCID mouse co-implantation model of rheumatoid arthritis | 3, 10, or 30 mg/kg | Oral | Dose-dependent decrease in cartilage erosion. | |
| CL-82198 | Mice | Not specified | Intraperitoneal injection and topical application | Alleviated paclitaxel-induced mechanical and cold hypersensitivity. |
Experimental Protocols
The following are generalized protocols for the administration of a selective MMP-13 inhibitor, like this compound, in mice. These should be adapted and optimized for the specific research question and mouse model.
Formulation of this compound for In Vivo Administration
The appropriate formulation is critical for ensuring bioavailability and minimizing toxicity. Since this compound is a small molecule, it is likely soluble in common vehicles used for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 or Cremophor EL
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution for Oral Gavage:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Prepare the final dosing solution by diluting the stock solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a mixture of PEG300 and saline. A common vehicle for oral administration is 10% DMSO, 40% PEG300, and 50% saline.
-
The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
-
Working Solution for Intraperitoneal (IP) Injection:
-
Prepare the final dosing solution by diluting the stock solution in a vehicle suitable for injection, such as a mixture of DMSO, Tween 80, and saline. A common vehicle is 5% DMSO, 5% Tween 80, and 90% saline.
-
The final concentration of DMSO should be kept as low as possible (ideally ≤ 5%).
-
Ensure the final solution is clear and free of precipitates. Filter sterilization through a 0.22 µm filter is recommended.
-
Administration of this compound to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
4.2.1. Oral Gavage
This route is often preferred for its convenience and for mimicking clinical administration of oral drugs.
Materials:
-
Mouse oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Prepared this compound working solution
Protocol:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Fill a 1 mL syringe with the appropriate volume of the this compound solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Monitor the mouse for any signs of distress after administration.
4.2.2. Intraperitoneal (IP) Injection
IP injection allows for rapid absorption and systemic distribution.
Materials:
-
25-27 gauge needles
-
1 mL syringes
-
Prepared this compound working solution
Protocol:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.
-
Monitor the mouse for any adverse reactions.
Experimental Workflow for Efficacy Studies
A typical workflow for evaluating the efficacy of this compound in a disease model, such as paclitaxel-induced peripheral neuropathy, is outlined below.
Caption: A generalized experimental workflow for in vivo efficacy studies.
Logical Relationship for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between drug concentration and its effect is crucial for optimizing dosing regimens.
Caption: Logical flow from drug dosage to therapeutic effect.
References
Application Notes and Protocols for Inhibiting Tumor Metastasis with Naringenin (DB04760)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in promoting tumor invasion and metastasis. Naringenin (formerly cataloged as DB04760), a natural flavonoid predominantly found in citrus fruits, has emerged as a potent inhibitor of tumor metastasis. It specifically targets the TGF-β/Smad3 signaling axis, thereby downregulating key effectors of cancer cell invasion and migration.[1][2][3][4] These application notes provide a comprehensive overview of the anti-metastatic properties of Naringenin, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its experimental use.
Mechanism of Action
Naringenin exerts its anti-metastatic effects primarily by inhibiting the TGF-β/Smad3 signaling pathway.[1] TGF-β ligands bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4 and translocate to the nucleus, where they regulate the transcription of genes involved in epithelial-mesenchymal transition (EMT), cell invasion, and metastasis.
Naringenin has been shown to down-regulate the expression of Smad3 at both the mRNA and protein levels. This reduction in Smad3 levels leads to decreased phosphorylation of Smad3 upon TGF-β stimulation, thereby inhibiting the downstream signaling cascade. Consequently, the expression of mesenchymal markers such as N-cadherin and vimentin is reduced, and the production of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, is suppressed. MMPs are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. By inhibiting this pathway, Naringenin effectively reduces the migratory and invasive potential of cancer cells.
Quantitative Data
The anti-metastatic efficacy of Naringenin has been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion by Naringenin
| Cell Line | Cancer Type | Assay | Naringenin Concentration (µM) | % Inhibition (approx.) | Reference |
| Panc-1 | Pancreatic | Migration | 50 | 50% | |
| Panc-1 | Pancreatic | Invasion | 100 | 70% | |
| Aspc-1 | Pancreatic | Migration | 50 | 45% | |
| Aspc-1 | Pancreatic | Invasion | 100 | 65% | |
| MDA-MB-231 | Breast | Migration | 20-160 | Dose-dependent | |
| MDA-MB-231 | Breast | Invasion | 20-160 | Dose-dependent | |
| Glioblastoma cells | Brain | Migration & Invasion | 100-300 | Dose-dependent | |
| SGC-7901 | Gastric | Migration | 20-80 | Dose-dependent |
Table 2: In Vivo Inhibition of Tumor Metastasis by Naringenin
| Animal Model | Cancer Type | Treatment | Outcome | % Reduction in Metastasis (approx.) | Reference |
| Mouse | Breast (4T1) | 100 mg/kg Naringenin (oral) | Reduced lung metastatic colonies | 85-92% | |
| Mouse | Breast (4T1) | Naringenin | Prolonged survival | N/A | |
| Mouse | Melanoma & Lung Carcinoma | Naringenin (in combination) | Suppressed metastasis | Significant |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-metastatic effects of Naringenin are provided below.
Protocol 1: In Vitro Cell Migration Assay (Wound-Healing Assay)
This protocol is used to assess the effect of Naringenin on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)
-
Complete cell culture medium
-
Sterile 6-well plates
-
Sterile 200 µL pipette tips
-
Naringenin stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cancer cells into 6-well plates and culture until they form a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scraping a straight line across the center of the well with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing various concentrations of Naringenin (e.g., 0, 20, 50, 100 µM). Include a vehicle control (DMSO).
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at specified time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in the presence of Naringenin.
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Naringenin stock solution
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of Naringenin.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet solution.
-
Count the number of stained, invaded cells in multiple fields of view under a microscope.
-
Quantify the results and express them as the percentage of invasion relative to the control.
Protocol 3: In Vivo Mouse Model of Breast Cancer Metastasis
This protocol describes an in vivo model to assess the effect of Naringenin on tumor metastasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Naringenin (for oral administration)
-
Vehicle control (e.g., corn oil)
-
Surgical instruments for tumor resection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject 4T1 cells into the mammary fat pad of the mice.
-
Monitor primary tumor growth.
-
Once tumors reach a palpable size, randomly assign mice to treatment and control groups.
-
Administer Naringenin (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
When the primary tumors reach a predetermined size, surgically resect the tumors.
-
Continue the daily treatment with Naringenin or vehicle.
-
Monitor the mice for signs of metastasis and overall health.
-
At the end of the study (e.g., after 3-4 weeks), euthanize the mice and harvest the lungs and other organs.
-
Count the number of metastatic nodules on the surface of the lungs.
-
For a more quantitative analysis, homogenize the lungs and culture the cells to count the number of metastatic tumor cells.
-
Alternatively, use bioluminescence imaging to monitor metastatic progression throughout the experiment.
Conclusion
Naringenin is a promising natural compound for the inhibition of tumor metastasis. Its well-defined mechanism of action, targeting the TGF-β/Smad3 pathway, and its demonstrated efficacy in preclinical models make it a valuable tool for cancer research and a potential candidate for further drug development. The protocols provided herein offer a framework for researchers to investigate and validate the anti-metastatic properties of Naringenin in various cancer types.
References
- 1. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smad3 specific inhibitor, naringenin, decreases the expression of extracellular matrix induced by TGF-beta1 in cultured rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin Decreases Invasiveness and Metastasis by Inhibiting TGF-β-Induced Epithelial to Mesenchymal Transition in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DB04760 in Osteoarthritis Research
Introduction
DB04760, identified by CAS number 544678-85-5, is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1] MMP-13 is a key enzyme implicated in the pathogenesis of osteoarthritis (OA) due to its primary role in the degradation of type II collagen, the main structural component of articular cartilage.[2][3][4] The expression of MMP-13 is significantly upregulated in the cartilage of OA patients, while it is barely detectable in healthy adult cartilage.[3] Therefore, selective inhibition of MMP-13 by compounds such as this compound presents a promising therapeutic strategy for slowing or preventing the progression of osteoarthritis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this compound in osteoarthritis research. While direct studies on this compound in osteoarthritis are limited, the following protocols and data are based on representative studies of other selective MMP-13 inhibitors and can be adapted for the evaluation of this compound.
Mechanism of Action
This compound is a pyrimidine-4,6-dicarboxamide that acts as a selective MMP-13 inhibitor. Unlike broad-spectrum MMP inhibitors that have been associated with musculoskeletal side effects, the high selectivity of this class of inhibitors for MMP-13 is anticipated to offer a better safety profile. The inhibitory mechanism involves binding to a specific S1' side pocket of the MMP-13 enzyme, which is distinct from the catalytic zinc-binding site, conferring its high selectivity.
Quantitative Data from Representative Selective MMP-13 Inhibitor Studies
The following tables summarize quantitative data from studies on selective MMP-13 inhibitors in osteoarthritis models. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Selective MMP-13 Inhibitors
| Compound | Assay | System | Key Findings | Reference |
| ALS 1-0635 | Cartilage Degradation Assay | Bovine Articular Cartilage Explants | Dose-dependent inhibition of cartilage degradation (48.7% at 500 nM, 87.1% at 5,000 nM) | |
| ALS 1-0635 | Collagen Release Assay | Human OA Cartilage Cultures | Effective inhibition of IL-1α and oncostatin M-induced C1,C2 release | |
| CL82198 | MMP-13 Activity Assay | Recombinant active MMP-13 | >90% inhibition of MMP-13 activity at 10 µg/ml | |
| Compound 5 | MMP-13 Inhibition Assay | Recombinant MMP-13 | IC50 = 3.0 ± 0.2 nM |
Table 2: In Vivo Efficacy of Selective MMP-13 Inhibitors in Osteoarthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| ALS 1-0635 | Rat MIA-induced OA | Oral, twice daily | Modulated cartilage damage | |
| ALS 1-0635 | Rat Medial Meniscus Tear | Oral, twice daily | Evidence of chondroprotection and reduced cartilage degeneration | |
| AQU-019 | Rat MIA-induced OA | Intra-articular injection, once/week | Demonstrated chondroprotective effects | |
| MMP-13 Inhibitor | SCID mouse co-implantation model | Not specified | 75% reduction in cartilage destruction | |
| MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) model | 3, 10, 30 mg/kg | Dose-dependent decrease in cartilage erosion (21%, 28%, 38% respectively) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in osteoarthritis research, adapted from studies on other selective MMP-13 inhibitors.
In Vitro Protocols
1. MMP-13 Enzymatic Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on MMP-13 enzymatic activity.
-
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant MMP-13 (final concentration ~1-5 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound.
-
2. Cartilage Explant Degradation Assay
-
Objective: To assess the ability of this compound to prevent cartilage matrix degradation in an ex vivo model.
-
Materials:
-
Bovine or human articular cartilage explants
-
Culture medium (e.g., DMEM/F-12) with antibiotics
-
Interleukin-1α (IL-1α) and Oncostatin M (OSM) to induce degradation
-
This compound stock solution
-
Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification
-
Hydroxyproline assay kit for collagen quantification
-
-
Protocol:
-
Prepare cartilage explants of uniform size (e.g., 3 mm diameter) from fresh articular cartilage.
-
Culture the explants in serum-free medium for 24-48 hours to equilibrate.
-
Treat the explants with culture medium containing IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound.
-
Culture for 7-14 days, collecting the conditioned medium every 2-3 days and replacing it with fresh medium and treatments.
-
At the end of the culture period, digest the cartilage explants with papain.
-
Quantify the amount of GAGs released into the medium and remaining in the explants using the DMMB assay.
-
Quantify the amount of collagen released (as hydroxyproline) into the medium and remaining in the explants.
-
Calculate the percentage of GAG and collagen degradation and the protective effect of this compound.
-
In Vivo Protocols
1. Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Objective: To evaluate the chondroprotective and pain-relieving effects of this compound in a chemically-induced model of OA.
-
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Monoiodoacetate (MIA)
-
This compound formulation for oral or intra-articular administration
-
Anesthesia (e.g., isoflurane)
-
Calipers for joint swelling measurement
-
Von Frey filaments for pain assessment
-
Histological stains (Safranin O-Fast Green)
-
-
Protocol:
-
Induce OA by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL saline) into the right knee joint of anesthetized rats. The left knee can be injected with saline as a control.
-
Administer this compound orally (e.g., daily or twice daily) or intra-articularly (e.g., once a week) starting from day 1 post-MIA injection. A vehicle control group should be included.
-
Monitor joint swelling and pain (mechanical allodynia) at regular intervals (e.g., days 3, 7, 14, 21, 28).
-
At the end of the study (e.g., day 28), euthanize the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Prepare histological sections and stain with Safranin O-Fast Green to assess cartilage degradation, proteoglycan loss, and overall joint morphology.
-
Score the histological changes using a standardized scoring system (e.g., OARSI score).
-
2. Surgical Destabilization of the Medial Meniscus (DMM) Model in Mice
-
Objective: To assess the disease-modifying effects of this compound in a surgically-induced, slowly progressing model of OA.
-
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Surgical microscope and instruments
-
This compound formulation for systemic administration
-
Histological stains
-
-
Protocol:
-
Perform surgery on the right knee of anesthetized mice to transect the medial meniscotibial ligament, leading to destabilization of the medial meniscus. The left knee can undergo a sham operation.
-
Administer this compound or vehicle systemically (e.g., via oral gavage or in drinking water) starting from 1-week post-surgery for a period of 8-12 weeks.
-
At the end of the treatment period, euthanize the mice and harvest the knee joints.
-
Process the joints for histology as described in the MIA model protocol.
-
Evaluate the severity of cartilage lesions, osteophyte formation, and subchondral bone changes using a histological scoring system.
-
Visualizations
Signaling Pathway of MMP-13 in Osteoarthritis
Caption: Signaling cascade leading to MMP-13 activation and cartilage degradation in osteoarthritis.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for preclinical evaluation of this compound in animal models of osteoarthritis.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for the use of this compound as a disease-modifying drug in osteoarthritis.
References
- 1. JCI - Multiple myeloma–derived MMP-13 mediates osteoclast fusogenesis and osteolytic disease [jci.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB04760 as a Tool Compound for MMP-13 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DB04760, a potent and highly selective tool compound for the study of Matrix Metalloproteinase-13 (MMP-13). Included are key data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate the use of this compound in research settings.
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM), primarily by degrading type II collagen.[1] Dysregulation of MMP-13 activity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[2] this compound is a potent, non-zinc-chelating, and highly selective inhibitor of MMP-13, making it an invaluable tool for elucidating the physiological and pathological roles of this enzyme.[3][4] Its unique mechanism of action, binding to the S1' pocket of MMP-13, confers remarkable selectivity over other MMPs.[4]
Physicochemical Properties and Data Presentation
This compound is a pyrimidine dicarboxamide with the following properties:
| Property | Value |
| IUPAC Name | Pyrimidine-4,6-dicarboxylic acid bis[(4-fluoro-3-methylphenyl)amide] |
| Molecular Formula | C₂₂H₁₈F₂N₄O₂ |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 544678-85-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Inhibitory Activity and Selectivity:
| Target | IC₅₀ (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 (human) | 8 | - | |
| MMP-1 | >10,000 | >1250-fold | |
| MMP-2 | >10,000 | >1250-fold | |
| MMP-3 | >10,000 | >1250-fold | |
| MMP-7 | >10,000 | >1250-fold | |
| MMP-8 | >10,000 | >1250-fold | |
| MMP-9 | >10,000 | >1250-fold | |
| MMP-14 (MT1-MMP) | >10,000 | >1250-fold |
Note: The IC₅₀ values for MMPs other than MMP-13 are presented as greater than the highest concentration tested, as reported in the literature, indicating a lack of significant inhibition.
Signaling Pathways Involving MMP-13
MMP-13 expression and activity are regulated by a complex network of signaling pathways, which are often implicated in the diseases where MMP-13 is a key player. Understanding these pathways is crucial for designing and interpreting experiments using this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental setups. Researchers should optimize these protocols for their specific experimental conditions.
This protocol is adapted from commercially available MMP-13 assay kits and is suitable for determining the IC₅₀ of this compound.
Materials:
-
Recombinant human MMP-13 (active)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for IC₅₀ determination (e.g., 100 µM to 0.1 nM).
-
Prepare enzyme solution: Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of diluted this compound or vehicle control (DMSO at the same final concentration)
-
20 µL of diluted MMP-13 solution (or Assay Buffer for blank wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Add 20 µL of the fluorogenic MMP-13 substrate (at a final concentration of 10-20 µM) to each well to start the reaction.
-
Kinetic measurement: Immediately begin reading the fluorescence intensity (e.g., Excitation: 325 nm, Emission: 393 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol describes a general method to assess the protective effect of this compound on cartilage degradation in a cell or explant culture model.
Materials:
-
Cartilage explants or chondrocyte cell culture
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pro-inflammatory cytokine (e.g., Interleukin-1β (IL-1β) or Oncostatin M (OSM)) to induce MMP-13 expression
-
This compound stock solution (in DMSO)
-
Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen degradation (e.g., hydroxyproline assay or ELISA for collagen fragments)
Procedure:
-
Culture preparation: Culture cartilage explants or chondrocytes to confluence in a multi-well plate.
-
Starvation (optional): Serum-starve the cells for 12-24 hours to reduce background protease activity.
-
Treatment:
-
Pre-treat the cultures with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.
-
Add the pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β) to all wells except the negative control.
-
-
Incubation: Incubate the cultures for 48-72 hours.
-
Sample collection: Collect the conditioned medium and the remaining cartilage explants or cell lysates.
-
Analysis:
-
GAG release: Measure the amount of sulfated GAGs in the conditioned medium using a DMMB assay.
-
Collagen degradation: Measure the amount of collagen fragments (e.g., C-terminal telopeptide of type II collagen, CTX-II) in the conditioned medium using an ELISA, or measure the total collagen content in the remaining cartilage tissue via a hydroxyproline assay.
-
-
Data analysis: Compare the levels of GAG and collagen degradation in the this compound-treated groups to the cytokine-stimulated control group.
This protocol is based on the study by Lisse et al. (2016) and demonstrates the use of this compound to mitigate paclitaxel-induced neurotoxicity.
Materials:
-
Zebrafish larvae (e.g., 3 days post-fertilization)
-
Paclitaxel solution
-
This compound solution
-
Embryo medium
-
Fluorescence microscope
Procedure:
-
Treatment: Place zebrafish larvae in a multi-well plate containing embryo medium.
-
Drug administration: Add paclitaxel to the desired final concentration. In parallel, treat a group of larvae with both paclitaxel and this compound at a suitable concentration. Include a vehicle control group.
-
Incubation: Incubate the larvae for the desired duration (e.g., 24-48 hours).
-
Assessment of neurotoxicity:
-
Anesthetize the larvae.
-
Image the sensory neurons in the caudal fin using a fluorescence microscope (if using a transgenic line with fluorescently labeled neurons).
-
Quantify axonal degeneration and sensory nerve damage.
-
-
Data analysis: Compare the extent of neurotoxicity in the group treated with paclitaxel alone to the group co-treated with this compound.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13, making it an exceptional tool compound for investigating the role of MMP-13 in health and disease. Its non-zinc-chelating mechanism of action and high selectivity minimize off-target effects, ensuring more reliable experimental outcomes. The protocols and data provided herein serve as a comprehensive resource for researchers to effectively utilize this compound in their MMP-13 studies.
References
- 1. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
Application Notes and Protocols for Measuring MMP-13 Activity with DB04760
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen.[1] Its elevated expression and activity are implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer.[1] Consequently, MMP-13 has emerged as a significant therapeutic target for the development of novel inhibitors. DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13, making it a valuable tool for studying the enzyme's function and for validating its therapeutic potential.[2][3]
These application notes provide detailed protocols for measuring MMP-13 activity and its inhibition by this compound using a fluorogenic substrate-based assay.
Data Presentation
The inhibitory activity of this compound against MMP-13 is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MMP-13 by 50%.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MMP-13 | 8 | Fluorogenic |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against MMP-13 using a Fluorogenic Assay
This protocol outlines the steps to determine the IC50 value of this compound for the inhibition of recombinant human MMP-13. The assay is based on the cleavage of a fluorogenic peptide substrate by MMP-13, resulting in an increase in fluorescence.
Materials:
-
Recombinant Human MMP-13 (active form)
-
This compound[2]
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving this compound)
-
96-well black microtiter plates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
Prepare MMP-13 Solution: Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare Substrate Solution: Dilute the fluorogenic MMP-13 substrate in Assay Buffer to the final working concentration as recommended by the manufacturer.
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 60 µL of the diluted MMP-13 solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a fluorescence microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme) from all readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway
MMP-13 expression and activity are regulated by a complex network of signaling pathways that are often activated by pro-inflammatory cytokines and growth factors. Understanding these pathways is crucial for contextualizing the effects of MMP-13 inhibition.
Caption: Simplified signaling pathways leading to MMP-13 activation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of an MMP-13 inhibitor.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of DB04760, a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] MMP-13 plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to tumor invasion, metastasis, and angiogenesis.[1][3][4] Elevated expression of MMP-13 has been correlated with poor prognosis in various cancers, including breast, lung, and head and neck squamous cell carcinoma, making it a promising therapeutic target. Unlike broad-spectrum MMP inhibitors that have failed in clinical trials due to off-target toxicity, selective inhibitors like this compound offer the potential for a better safety profile.
These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a preclinical cancer model. The described methodologies are based on established practices for evaluating selective MMP inhibitors and can be adapted for specific cancer types where MMP-13 is implicated.
Signaling Pathway of MMP-13 in Cancer Progression
MMP-13 expression and activity are regulated by various signaling pathways that promote tumor progression. Understanding these pathways is crucial for elucidating the mechanism of action of MMP-13 inhibitors. Key signaling cascades converging on MMP-13 include the TGF-β, ERK/NF-κB, and Akt-CREB pathways.
Caption: Simplified signaling pathways leading to MMP-13 expression and its role in cancer progression.
Experimental Protocol: In Vivo Efficacy of this compound in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a murine xenograft model of breast cancer, a malignancy where MMP-13 is often overexpressed.
Cell Line and Animal Model
-
Cell Line: MDA-MB-231 human breast cancer cell line, known for its metastatic potential and MMP expression.
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Detailed Methodology
3.1. Tumor Cell Implantation
-
Culture MDA-MB-231 cells in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
3.2. Treatment Groups and Drug Administration
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 30 mg/kg).
-
Group 4 (Optional): Positive control (e.g., a standard-of-care chemotherapeutic agent).
Administration: Formulate this compound in the vehicle and administer daily via oral gavage.
3.3. Efficacy Assessment
-
Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) three times a week.
-
At the end of the study, euthanize the mice, and resect and weigh the tumors.
3.4. Pharmacodynamic (PD) Analysis
-
Collect tumor tissue at the end of the study.
-
Assess MMP-13 activity using zymography or a fluorescent activity assay.
-
Analyze downstream markers of MMP-13 activity, such as cleaved collagen fragments, by immunohistochemistry (IHC) or Western blot.
3.5. Pharmacokinetic (PK) Analysis
-
In a satellite group of animals, collect blood samples at various time points after a single dose of this compound.
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters.
3.6. Toxicity Assessment
-
Collect major organs (liver, kidney, spleen, etc.) at necropsy for histopathological examination.
-
Perform a complete blood count (CBC) and serum chemistry analysis on terminal blood samples.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (mg) ± SEM |
| Vehicle Control | N/A | ||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| Positive Control |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ng*h/mL) | |
| Half-life (t½) (h) |
Table 3: Key Toxicity Indicators
| Treatment Group | Mean Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (30 mg/kg) |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound's anti-cancer efficacy. The results from these studies will be crucial in determining the therapeutic potential of this selective MMP-13 inhibitor and will guide further preclinical and clinical development. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for informed decision-making in the drug development process.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for DB04760 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of the extracellular matrix (ECM).[1][2] Overexpression of MMP-13 has been documented in a variety of malignancies, including breast, lung, colorectal, and oral cancers, where it is associated with increased tumor invasion, metastasis, and poor prognosis.[1][3][4] Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal platforms for evaluating the efficacy of anticancer agents. These models recapitulate cell-cell and cell-ECM interactions, as well as nutrient and oxygen gradients, which are crucial for assessing the invasive potential of cancer cells.
This document provides detailed protocols for utilizing this compound in 3D spheroid models to assess its anti-invasive and cytotoxic effects. The following protocols are designed for a hypothetical study on a cancer cell line with high MMP-13 expression, such as a metastatic breast or oral cancer cell line.
Signaling Pathway of MMP-13 in Cancer Invasion
MMP-13 plays a critical role in the proteolytic degradation of ECM components, a crucial step in cancer cell invasion and metastasis. Its expression is often upregulated by various signaling pathways, including the TGF-β and ERK/NF-κB pathways. Once activated, MMP-13 can cleave a wide range of ECM substrates, facilitating tumor cell migration. Furthermore, MMP-13 is involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.
References
Troubleshooting & Optimization
DB04760 solubility issues and solutions
Welcome to the technical support center for DB04760. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. Its known solubility is high in dimethyl sulfoxide (DMSO).[1][2]
Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
This is a common issue due to the low aqueous solubility of this compound. To address this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, but low enough to not affect your experimental system. It is recommended to keep the final DMSO concentration below 2% for sensitive animal experiments.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your aqueous dilution buffer can help to maintain the solubility of this compound.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve any initial precipitate.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like water or PBS is not recommended due to its poor solubility, which will likely result in an incomplete solution and inaccurate concentrations. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: How should I store my this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation observed in cell culture media after adding this compound. | The concentration of this compound exceeds its solubility limit in the final media composition. The final DMSO concentration is too low. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, ensuring it remains within the tolerance level of your cell line (typically <0.5%). Prepare a fresh, more dilute stock solution in DMSO before adding to the media. |
| Inconsistent results in in vitro assays. | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation over time. | Always ensure your stock solution is fully dissolved before making dilutions. Use ultrasonication if necessary. Prepare fresh working solutions for each experiment. Visually inspect for any signs of precipitation before use. |
| Low bioavailability or poor efficacy in animal studies. | Precipitation of the compound at the injection site or poor absorption due to low solubility in physiological fluids. | Utilize a co-solvent system for your in vivo formulation. A common formulation is 10% DMSO in 90% corn oil. Consider more advanced formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or nanosuspensions to improve oral bioavailability. |
| Difficulty dissolving the this compound powder. | The compound may have absorbed moisture, which can affect solubility. | Use freshly opened DMSO, as hygroscopic DMSO can impact solubility. Gentle warming and vortexing can aid in dissolution. Ensure the storage conditions of the powder are as recommended (-20°C). |
Data Presentation
Solubility Data for this compound
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (243.65 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (6.09 mM) | A clear solution suitable for in vivo studies. |
General Formulation Strategies for Poorly Soluble MMP Inhibitors
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of solvents to increase solubility. Common co-solvents include DMSO, ethanol, PEG300, and Tween 80. | Simple to prepare. | Potential for solvent toxicity in biological systems. The drug may precipitate upon dilution in an aqueous environment. |
| Structural Modification | Altering the chemical structure to enhance hydrophilicity, for example, by removing lipophilic groups or adding polar moieties. | Can lead to inherently better solubility and potentially improved pharmacokinetic properties. | Requires medicinal chemistry expertise and may alter the compound's activity and selectivity. |
| Solid Dispersions | Dispersing the drug in a solid hydrophilic carrier or matrix. | Can significantly enhance dissolution rate and bioavailability. | Manufacturing can be complex. Physical stability of the amorphous drug needs to be ensured. |
| Nanotechnology | Reducing the particle size of the drug to the nanometer range (nanosuspensions). | Increases the surface area for dissolution, leading to faster dissolution and improved bioavailability. | Requires specialized equipment for production. Potential for particle aggregation. |
| Complexation | Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin. | Increases aqueous solubility and can improve stability. | The size of the complex may limit some applications. The drug release profile can be altered. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 243.65 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously until the powder is completely dissolved. A clear, light yellow to yellow solution should be obtained.
-
If dissolution is slow, gently warm the tube and/or place it in an ultrasonic bath for short intervals.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
This protocol is for a final formulation of 10% DMSO and 90% corn oil.
-
In a sterile tube, add the required volume of corn oil.
-
Add the corresponding volume of the this compound DMSO stock solution to the corn oil. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous and clear solution.
-
This working solution should be prepared fresh on the day of the experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues in aqueous media.
References
Technical Support Center: Optimizing DB04760 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of DB04760 for in vivo studies. This compound is a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components in various pathological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] MMP-13 is a member of the matrix metalloproteinase family of enzymes that are involved in the breakdown of the extracellular matrix. By selectively inhibiting MMP-13, this compound can potentially mitigate tissue degradation in diseases such as osteoarthritis and may also have applications in cancer and neuroprotection.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: There is currently no publicly available data on the in vivo dosage of this compound. However, based on preclinical studies of other selective MMP-13 inhibitors in rodent models of arthritis, a starting dose range of 3-10 mg/kg administered orally can be considered for initial dose-ranging studies.[1] For instance, a study on a selective MMP-13 inhibitor in a mouse model of rheumatoid arthritis showed a dose-dependent decrease in clinical signs of arthritis with oral doses of 10 mg/kg and 30 mg/kg, while 3 mg/kg showed no significant effect. Another MMP-13 inhibitor demonstrated significant inhibition of proteoglycan release in a rat model at oral doses of 10 mg/kg and 30 mg/kg. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific animal model and disease indication.
Q3: How should I prepare this compound for in vivo administration?
A3: A critical consideration for this compound is that its solutions are unstable and should be prepared fresh for each experiment. For oral administration, the formulation will depend on the physicochemical properties of the compound, such as its solubility. Common vehicles for oral gavage in rodents include carboxymethylcellulose (CMC), polyethylene glycol (PEG), or Tween 80 in saline. For intravenous administration, the compound should be dissolved in a biocompatible vehicle such as saline, dextrose solution, or a co-solvent system if solubility is a concern. It is imperative to assess the stability of this compound in the chosen vehicle before initiating animal studies.
Q4: What are the potential toxicities associated with this compound?
A4: There is no specific information available regarding the in vivo toxicities of this compound. However, broad-spectrum MMP inhibitors have been associated with musculoskeletal side effects. As this compound is a highly selective MMP-13 inhibitor, it is anticipated to have a better safety profile. During in vivo studies, it is essential to monitor animals for common signs of toxicity, including weight loss, changes in behavior, and any signs of distress. A comprehensive toxicology assessment, including hematology, serum biochemistry, and histopathology of major organs, should be part of the dose-escalation studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution | - Exceeded solubility in the chosen vehicle.- Instability of the compound in the formulation. | - Prepare fresh solutions for each use.- Test different biocompatible solvents or co-solvent systems.- Consider using a suspension with appropriate suspending agents for oral administration.- Perform a solubility test of this compound in various vehicles at the desired concentration. |
| High variability in experimental results | - Inconsistent dosing due to formulation issues.- Rapid metabolism or clearance of the compound.- Individual animal variation. | - Ensure the dosing formulation is homogeneous (well-suspended or completely dissolved).- Conduct a pilot pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.- Increase the number of animals per group to improve statistical power. |
| Observed toxicity at expected therapeutic doses | - The Maximum Tolerated Dose (MTD) is lower than anticipated.- Off-target effects of the compound. | - Perform a formal MTD study with a wider range of doses.- Reduce the dose and/or the frequency of administration.- Correlate signs of toxicity with plasma concentrations of this compound from PK studies. |
| Lack of efficacy at high doses | - Poor bioavailability of the formulation.- The therapeutic window is narrow or non-existent for the chosen model.- The role of MMP-13 in the specific disease model is not as critical as hypothesized. | - Evaluate the bioavailability of your formulation through a PK study.- Consider alternative routes of administration (e.g., intravenous vs. oral).- Re-evaluate the rationale for using an MMP-13 inhibitor in your specific experimental setup. |
Data Presentation
Table 1: In Vivo Dosing of Selective MMP-13 Inhibitors in Rodent Arthritis Models
| Compound Class | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Selective MMP-13 Inhibitor | Mouse Collagen-Induced Arthritis | Oral | 3, 10, 30 mg/kg | Dose-dependent decrease in clinical signs of arthritis. | |
| Selective MMP-13 Inhibitor | Rat Model of MMP-13-Induced Cartilage Degradation | Oral | 10, 30 mg/kg | Significant inhibition of proteoglycan release. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration of this compound in Mice
-
Animal Model: Select an appropriate mouse model for your research question (e.g., C57BL/6 for general toxicology, or a specific disease model).
-
Groups: Assign at least 4-5 groups of mice (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on data from other MMP-13 inhibitors, select a starting dose (e.g., 3 mg/kg) and escalate by a factor of 2-3 for subsequent groups (e.g., 10 mg/kg, 30 mg/kg, 90 mg/kg).
-
Formulation: Prepare a fresh suspension or solution of this compound in a suitable vehicle (e.g., 0.5% CMC in saline) immediately before dosing.
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) at regular intervals for at least 7 days.
-
Endpoint: The highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs) can be considered the Maximum Tolerated Dose (MTD) for a single administration.
Protocol 2: Pilot Pharmacokinetic (PK) Study of this compound in Rats
-
Animal Model: Use Sprague-Dawley or Wistar rats.
-
Groups: Two groups of rats (n=3-4 per group) for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (for the oral dose).
Mandatory Visualization
Caption: Role of MMP-13 in cartilage degradation and its inhibition by this compound.
References
Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of Highly Selective Inhibitors such as DB04760
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using highly selective inhibitors like DB04760 and encounter unexpected experimental outcomes. While this compound is characterized as a potent and highly selective MMP-13 inhibitor, it is crucial to have a systematic approach to investigate and mitigate potential off-target effects, which can arise with any small molecule.[1][2] This guide offers troubleshooting strategies and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I am using this compound, a reportedly highly selective MMP-13 inhibitor, but I'm observing a phenotype that is inconsistent with MMP-13 inhibition. What could be the cause?
A1: While this compound is designed for high selectivity, unexpected phenotypes can arise from several factors:
-
Undisclosed Off-Target Effects: The compound may have interactions with other proteins that have not been publicly documented.
-
Cellular Context: The inhibitor's behavior can be influenced by the specific cell line, its expression profile of various proteins, and the experimental conditions.
-
Metabolites: The compound may be metabolized into a species with a different activity profile.
-
Experimental Artifacts: The observed effect could be due to non-specific toxicity at the concentration used, or an issue with the experimental setup.
Q2: What are the initial steps to determine if the observed effect is due to an off-target interaction?
A2: A logical approach to troubleshooting is essential.
-
Confirm On-Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to MMP-13 in your experimental system.
-
Titrate the Compound: Perform a dose-response experiment to see if the unexpected phenotype is observed at concentrations consistent with the IC50 for MMP-13. Effects that only occur at high concentrations are more likely to be off-target.
-
Use a Structurally Unrelated Inhibitor: If possible, use another selective MMP-13 inhibitor with a different chemical scaffold. If this compound recapitulates the on-target effects but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Rescue Experiment: If you can, overexpress MMP-13 in your system to see if it reverses the observed phenotype.
Q3: How can I proactively profile the selectivity of this compound in my experimental model?
A3: Several experimental strategies can be employed to build a selectivity profile for an inhibitor.
-
Broad Kinase Panel Screening: As many small molecule inhibitors have off-target effects on kinases, screening against a panel of kinases is a common first step.
-
Affinity Chromatography-Mass Spectrometry: This method can identify proteins from a cell lysate that bind to an immobilized version of the inhibitor.
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor to a library of compounds with known targets.
-
Global Proteomics and Phosphoproteomics: These techniques can provide an unbiased view of how the inhibitor affects protein expression and phosphorylation states across the proteome.
Troubleshooting Guides
Guide 1: Investigating an Unexpected Cellular Phenotype
This guide provides a workflow for determining if an observed cellular phenotype is a result of an on-target or off-target effect of an inhibitor like this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Guide 2: Interpreting Selectivity Screening Data
Once you have data from a broad panel screen (e.g., a kinase panel), this guide helps in the interpretation of the results.
| Scenario | Interpretation | Next Steps |
| No significant hits other than MMP-13 | The unexpected phenotype is less likely due to a direct off-target interaction within the screened panel. | Consider other possibilities such as inhibitor metabolites, pathway effects downstream of MMP-13, or experimental artifacts. |
| One or two potent off-target hits | The inhibitor has specific off-target interactions. | Validate these interactions with orthogonal assays. Use inhibitors specific to the off-targets to see if they reproduce the unexpected phenotype. |
| Multiple weak off-target hits | The inhibitor may have lower specificity than anticipated, and the phenotype could be due to polypharmacology. | Assess if the off-target hits belong to a specific protein family. It may be challenging to deconvolute the individual contributions to the phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MMP-13 at each temperature and inhibitor concentration using Western blotting.
-
Data Analysis: Plot the amount of soluble MMP-13 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Broad Kinase Panel Screening
This protocol outlines a general approach for screening an inhibitor against a large panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 10 mM in DMSO) to a contract research organization (CRO) that offers kinase screening services.
-
Primary Screen: The CRO will perform a primary screen where this compound is tested at a single high concentration (e.g., 10 µM) against their panel of kinases. The output is typically reported as "% inhibition" for each kinase.
-
Data Analysis of Primary Screen: Identify kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Follow-up: For the "hits" from the primary screen, perform a dose-response experiment to determine the IC50 value for each potential off-target kinase.
-
Data Presentation: Summarize the IC50 values in a table to compare the potency of this compound against MMP-13 and the off-target kinases.
| Target | IC50 (nM) | Selectivity (Fold vs. MMP-13) |
| MMP-13 | 8 | 1 |
| Kinase A | 500 | 62.5 |
| Kinase B | >10,000 | >1250 |
| Kinase C | 1,200 | 150 |
| This is an example table; actual data would need to be generated experimentally. |
Signaling Pathway and Workflow Diagrams
On-Target vs. Off-Target Effects
This diagram illustrates the conceptual difference between an on-target and an off-target effect.
Caption: On-target vs. potential off-target signaling pathways.
References
improving DB04760 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use and handling of DB04760, a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components, particularly type II collagen. Unlike many other MMP inhibitors, this compound is a non-zinc-chelating inhibitor, which contributes to its high selectivity. Its primary mechanism of action is the inhibition of MMP-13's enzymatic activity, which plays a role in various physiological and pathological processes, including arthritis and cancer.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. For example, a 10 mM stock solution is commonly used. It is recommended to use sonication or gentle warming to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Q4: Can I store this compound solutions for long-term use?
A4: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If long-term storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to two years.
Troubleshooting Guide: Solution Stability
Issue 1: Precipitation is observed after diluting the DMSO stock solution into aqueous media (e.g., cell culture medium or assay buffer).
-
Possible Cause: this compound has limited solubility in aqueous solutions. The high concentration of the DMSO stock solution can lead to "solvent shock" when rapidly diluted into an aqueous environment, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically below 0.5%) to minimize solvent effects on your biological system and on the solubility of this compound.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of aqueous media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous media, and then add this to the final volume.
-
Pre-warm the Media: Ensure your aqueous media is at the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Use a Carrier Protein: For in vitro assays, the addition of a carrier protein like bovine serum albumin (BSA) to the buffer can sometimes help to maintain the solubility of hydrophobic compounds.
-
Consider Alternative Solvents (for in vivo studies): For animal studies, a common formulation is 10% DMSO in corn oil. This vehicle has been shown to be effective for administering this compound.
-
Issue 2: Loss of compound activity over time in prepared solutions.
-
Possible Cause: this compound, like many small molecules, may be susceptible to degradation in solution, especially when exposed to certain conditions. Potential degradation pathways for structurally related compounds include hydrolysis, oxidation, and photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable way to ensure maximum activity is to prepare solutions fresh for each experiment.
-
Protect from Light: Store all solutions containing this compound protected from light, as some chemical moieties can be light-sensitive.
-
Control pH: The stability of the compound may be pH-dependent. Ensure that the pH of your buffer system is stable and appropriate for your experiment.
-
Avoid Contaminants: Use high-purity solvents and sterile techniques to avoid contamination that could contribute to compound degradation.
-
Check for Oxidizing Agents: Avoid using buffers or media that contain strong oxidizing agents if possible, as these could potentially degrade the compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Sonicator or vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 410.42 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in your pre-warmed aqueous buffer or media to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5%).
-
Use the freshly prepared working solution immediately.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of MMP-13 in signaling pathways and a general experimental workflow for testing the efficacy of this compound.
Caption: Role of MMP-13 in Collagen Degradation and its Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Caption: Troubleshooting Logic for this compound Precipitation Issues.
References
Technical Support Center: Troubleshooting DB04760 in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DB04760 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] Its primary mechanism of action is to bind to the active site of the MMP-13 enzyme, blocking its collagenase activity.[3] This inhibition prevents the degradation of the extracellular matrix (ECM).
Q2: What are the common applications of this compound in cell culture experiments?
This compound is primarily used in research to:
-
Investigate the role of MMP-13 in various cellular processes.
-
Study its potential as an anti-cancer agent due to its ability to impede cancer cell invasion and metastasis.[1][3]
-
Explore its neuroprotective effects, particularly in reducing paclitaxel-induced neurotoxicity.
Q3: How should I prepare and store this compound?
Proper preparation and storage are crucial for the stability and efficacy of this compound.
| Preparation & Storage | Recommendation |
| Solvent | It is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. |
| Stock Solution Concentration | A common stock solution concentration is 10 mM. |
| Storage of Solid Compound | The solid powder form of this compound should be stored at -20°C for up to 3 years. |
| Storage of Stock Solution | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year. |
| Working Solution | Prepare fresh working solutions from the stock solution for each experiment as solutions are unstable. |
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with this compound.
Issue 1: Unexpected Cell Death or Cytotoxicity
Q: I am observing significant cell death after treating my cells with this compound. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
High Solvent Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.1%. Higher concentrations can be toxic to cells.
-
Troubleshooting Step: Calculate the final DMSO concentration in your experiment. If it is too high, adjust the dilution of your stock solution. Always include a vehicle control (medium with the same concentration of DMSO used in the treatment group) to assess the effect of the solvent alone.
-
-
Compound Concentration is Too High: While this compound is a selective inhibitor, high concentrations may lead to off-target effects or cellular stress.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a concentration around 100 times the in vitro IC50 (IC50 for MMP-13 is 8 nM) and perform serial dilutions.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
-
Troubleshooting Step: Review the literature for studies using this compound or other MMP-13 inhibitors on your cell line of interest to find a suitable starting concentration. If no data is available, a thorough dose-response analysis is crucial.
-
Issue 2: Lack of Expected Effect or Inconsistent Results
Q: I am not observing the expected inhibitory effect of this compound on MMP-13 activity or downstream signaling. What should I do?
Possible Causes and Solutions:
-
Compound Instability: this compound solutions are noted to be unstable. The compound may be degrading in the cell culture medium over the course of your experiment.
-
Troubleshooting Step: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours). It is recommended to prepare fresh working solutions for each experiment.
-
-
Incorrect Compound Concentration: The concentration of this compound may be too low to effectively inhibit MMP-13 in your experimental setup.
-
Troubleshooting Step: Verify your calculations for the working solution. If the concentration is low, try increasing it within the non-toxic range determined by your dose-response experiments.
-
-
Low MMP-13 Expression: The cell line you are using may not express sufficient levels of MMP-13 for an observable effect.
-
Troubleshooting Step: Confirm MMP-13 expression in your cell line at the protein or mRNA level (e.g., via Western blot or RT-qPCR). If expression is low, you may need to use a different cell line or stimulate MMP-13 expression if a relevant stimulus is known.
-
Issue 3: Compound Precipitation in Culture Medium
Q: I noticed a precipitate forming in the cell culture medium after adding the this compound working solution. How can I prevent this?
Possible Causes and Solutions:
-
Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Troubleshooting Step: Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range (≤0.1%). When preparing the working solution, add the this compound stock solution to the medium dropwise while gently vortexing to ensure proper mixing and reduce the chance of precipitation. Preparing an intermediate dilution in a smaller volume of medium before the final dilution can also help.
-
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment duration.
-
Analysis: After incubation, proceed with your downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for RT-qPCR).
Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Treatment: Follow the "General Protocol for Cell Treatment with this compound" using a range of concentrations to perform a dose-response analysis. Include untreated and vehicle control wells.
-
MTT Reagent Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
References
DB04760 inconsistent results in assays
Welcome to the technical support center for DB04760. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in assays involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] Its primary mechanism of action is the inhibition of MMP-13's enzymatic activity, which plays a role in the degradation of extracellular matrix components.[1][2] this compound has demonstrated anticancer and neuroprotective activities.[1]
Q2: What is the reported IC50 for this compound against MMP-13?
The reported half-maximal inhibitory concentration (IC50) for this compound against MMP-13 is 8 nM. Significant deviations from this value in your assays may indicate experimental issues.
Q3: I am observing high variability in my IC50 measurements for this compound. What are the potential causes?
Inconsistent IC50 values can stem from several factors, including:
-
Compound Stability: Solutions of this compound are unstable and should be prepared fresh for each experiment. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solvent and Solubility: Ensure the compound is fully dissolved in a suitable solvent at the desired concentration. Poor solubility can lead to inaccurate dilutions and lower effective concentrations.
-
Assay Conditions: Variations in incubation time, temperature, substrate concentration, and enzyme activity can all contribute to result variability.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error in determining IC50 values.
Q4: Can this compound interact with components of my assay, leading to inconsistent results?
While this compound is a selective MMP-13 inhibitor, off-target effects or interactions with assay reagents are possible, though not widely reported. If you suspect interference, consider running control experiments, such as testing the compound against the assay components in the absence of the enzyme.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing inconsistent effects of this compound in cell-based assays, consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells with a consistent and low passage number.
-
Cell Health and Density: Ensure cells are healthy and plated at a consistent density for each experiment.
-
Compound Stability in Media: Assess the stability of this compound in your specific cell culture media over the time course of your experiment.
-
Alternative Viability Assays: Inconsistent results between different viability assays (e.g., MTT vs. XTT) can occur due to interference of the compound with the assay chemistry. It is advisable to confirm findings using a non-metabolic assay, such as trypan blue exclusion or a crystal violet assay.
Issue 2: Variability in Enzyme Activity Assays
For inconsistent results in in-vitro MMP-13 activity assays:
-
Enzyme Purity and Activity: Use a highly purified and active MMP-13 enzyme. The specific activity of the enzyme should be determined and kept consistent across experiments.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay and is not a limiting factor.
-
Proper Controls: Include positive controls (a known MMP-13 inhibitor) and negative controls (vehicle only) in every assay plate.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | |
| IC50 | 8 nM | |
| Molecular Weight | 410.42 g/mol | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Solution) | Prepare fresh; solutions are unstable |
Experimental Protocols
General Protocol for MMP-13 Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular assay setup.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of recombinant human MMP-13 in assay buffer.
-
Prepare a solution of a fluorogenic MMP-13 substrate in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the this compound serial dilutions or vehicle control to the wells of a 96-well plate.
-
Add 60 µL of the MMP-13 enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the MMP-13 substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: this compound inhibits MMP-13, preventing ECM degradation.
Caption: Workflow for determining the IC50 of this compound.
References
how to prevent DB04760 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DB04760 in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identify the cause of precipitation and implement effective solutions.
Q1: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
A1: Precipitation of a small molecule inhibitor like this compound in aqueous media is often due to its low water solubility. Several factors can contribute to this issue:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution of this compound into the aqueous media can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[1]
-
pH of the Media: The pH of the media can affect the ionization state and solubility of the compound.
-
Temperature: Changes in temperature can affect the solubility of small molecules.[2] Incubating the media at 37°C can sometimes lead to the precipitation of components that were soluble at lower temperatures.[3]
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.
Q2: How can I prevent this compound from precipitating in my media?
A2: Here are several strategies to prevent the precipitation of this compound:
-
Optimize the Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation.
-
Modify the Dilution Method:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media or a suitable buffer.
-
Increase Mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
-
Use a Lower Percentage of DMSO: While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture experiments. If a higher concentration of this compound is required, consider using solubility-enhancing excipients.
-
Incorporate Solubility-Enhancing Excipients: For compounds with poor water solubility, the use of excipients can significantly improve their solubility and prevent precipitation.[2][4] Common excipients for in vitro studies include:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.
-
-
Pre-warm the Media: Ensure your media is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (243.65 mM).
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use other solvents to dissolve this compound?
A5: While DMSO is the most common solvent for poorly water-soluble inhibitors, other organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, it is crucial to check the compound's solubility in these solvents and their compatibility with your experimental system, as they can also be toxic to cells at higher concentrations.
Q6: Should I be concerned about the presence of visible precipitates in my experiment?
A6: Yes. The presence of visible precipitates indicates that the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate and unreliable experimental results. Precipitates can also have direct toxic effects on cells.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Molar Concentration |
| DMSO | 100 mg/mL | 243.65 mM |
Table 1: Solubility of this compound in DMSO.
Experimental Protocols
Protocol: Solubility Assessment of this compound in Cell Culture Media
This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24 hours).
-
Visually inspect for precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is established) or HPLC.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the practical solubility limit.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting and preventing the precipitation of this compound in your experimental media.
A flowchart for troubleshooting this compound precipitation.
References
Technical Support Center: Validating DB04760 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of DB04760, a potent and selective MMP-13 inhibitor, in a new cell line. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] Unlike many broad-spectrum MMP inhibitors, its non-zinc-chelating nature reduces the likelihood of off-target effects, making it a more specific tool for studying MMP-13 function.[1][2]
Q2: Which cell lines are suitable for testing the activity of this compound?
Choosing an appropriate cell line is critical for validating the activity of an MMP-13 inhibitor. The ideal cell line should have detectable levels of MMP-13 expression and activity. Several cancer cell lines have been successfully used to test selective MMP-13 inhibitors, including:
-
HCT-116 (Colon Carcinoma): This cell line has been used to validate the activity of selective MMP-13 inhibitors.[3]
-
MDA-MB-231 (Breast Adenocarcinoma): This is another well-established cell line for testing MMP-13 inhibitors.
-
MG-63 (Osteosarcoma): Given the role of MMP-13 in bone remodeling, this cell line is also a relevant model.
-
TC28a2 (Chondrocytes): As MMP-13 is a key enzyme in cartilage degradation, this cell line is suitable for osteoarthritis-related studies.
It is recommended to first screen your cell line of interest for MMP-13 expression at both the mRNA and protein level.
Q3: How does inhibition of MMP-13 by this compound affect cellular processes?
MMP-13 is a key enzyme involved in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its activity is crucial for processes like cancer cell invasion, metastasis, and angiogenesis. By inhibiting MMP-13, this compound is expected to:
-
Reduce ECM degradation: This can be measured by assessing the cleavage of specific ECM components like collagen.
-
Inhibit cell invasion and migration: The reduced ability of cells to break down the ECM barrier will impede their movement.
-
Modulate Epithelial-Mesenchymal Transition (EMT): MMP-13 activity is linked to EMT, a process where epithelial cells gain migratory and invasive properties. Inhibition of MMP-13 may lead to a reversal or suppression of EMT, characterized by increased E-cadherin expression and decreased vimentin expression.
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments to validate this compound activity, along with troubleshooting guides to address common issues.
Cell Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of this compound on the new cell line and to establish a suitable concentration range for subsequent experiments.
Recommended Assays: MTT, MTS, or WST-1 assays are colorimetric methods to assess cell metabolic activity, which is an indicator of cell viability.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
Quantitative Data Summary:
| Cell Line | Inhibitor | IC50 (µM) | Assay | Reference |
| TC28a2 | This compound | >40 | MTT | |
| MCF-7 | Thiazole derivative | 20 | MTT | |
| HCT116 | Hydrazide-based inhibitor | 7.4 | MTT | |
| MDA-MB-231 | Carboxylic acid-based inhibitor | 3.8 | MTT |
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, edge effects, pipetting errors. | Ensure a homogenous cell suspension, avoid using outer wells, and use calibrated pipettes. |
| No dose-dependent effect | Drug instability, incorrect concentration, cell line resistance. | Check drug stability in media, verify stock concentration, and consider using a different cell line with known MMP-13 expression. |
| Vehicle control shows toxicity | High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of MMP-13 and downstream markers of its activity, such as those involved in EMT.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-13, E-cadherin, vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
-
MMP-13: While this compound inhibits MMP-13 activity, it may not necessarily decrease its total protein expression. A zymography assay can be used to specifically assess MMP-13 activity.
-
E-cadherin: An increase in E-cadherin expression would suggest a reversal of the mesenchymal phenotype.
-
Vimentin: A decrease in vimentin expression would indicate a shift away from the mesenchymal phenotype.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Solution |
| No or weak signal | Low protein expression, inefficient antibody binding. | Confirm MMP-13 expression by qPCR, optimize antibody concentration and incubation time. |
| High background | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a different blocking agent, and titrate the primary antibody. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, and ensure protease inhibitors are always used during sample preparation. |
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA expression levels of MMP13 and other relevant genes.
Detailed Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for MMP13 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Recommended Human MMP13 qPCR Primers:
| Primer | Sequence (5' to 3') | Reference |
| Forward | TTAAGGAGCATGGCGACTTCT | |
| Reverse | CCCAGGAGGAAAAGCATGAG |
Troubleshooting Guide: qPCR
| Issue | Possible Cause | Solution |
| Poor amplification efficiency | Suboptimal primer design, poor RNA quality. | Design and validate new primers, and ensure RNA has a high-integrity score (RIN). |
| Non-specific amplification | Primer-dimers, genomic DNA contamination. | Perform a melt curve analysis to check for specificity, and treat RNA with DNase. |
| High variability in Ct values | Pipetting errors, inconsistent sample quality. | Use calibrated pipettes and ensure consistent RNA extraction and cDNA synthesis across all samples. |
Visualizing Workflows and Pathways
MMP-13 Signaling Pathway in Cancer Progression
Caption: MMP-13 signaling pathway in cancer.
Experimental Workflow for Validating this compound
Caption: Workflow for validating this compound activity.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for validation experiments.
References
Technical Support Center: DB04760 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the in vivo use of DB04760, a potent and selective MMP-13 inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, and non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1][2] Its primary mechanism of action is the inhibition of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This activity makes it a compound of interest for osteoarthritis and cancer research. Additionally, this compound has been shown to significantly reduce paclitaxel-induced neurotoxicity and exhibits anticancer activity.[1][2]
Q2: What are the known or potential in vivo toxicities of this compound?
Currently, there is limited publicly available data specifically detailing the in vivo toxicity profile of this compound. However, based on the toxicology of other MMP inhibitors and general principles of small molecule drug development, potential toxicities could include:
-
Musculoskeletal issues: Broad-spectrum MMP inhibitors have been associated with musculoskeletal side effects. While this compound is highly selective for MMP-13, careful monitoring of joint health and connective tissues is advisable.
-
Gastrointestinal (GI) toxicity: Some MMP inhibitors have been linked to GI toxicity.[3]
-
Off-target effects: Although highly selective, the possibility of off-target effects cannot be entirely ruled out without comprehensive safety pharmacology studies.
-
Metabolite-related toxicity: The toxicity of drug metabolites can differ from the parent compound.
Q3: How can I select an appropriate starting dose for my in vivo experiments with this compound?
Determining the optimal starting dose requires a tiered approach:
-
Literature Review: Begin by searching for any published in vivo studies that have used this compound or structurally similar MMP-13 inhibitors to establish a potential dose range.
-
In Vitro to In Vivo Extrapolation: Use in vitro efficacy data (e.g., IC50) to estimate a target in vivo concentration. Pharmacokinetic (PK) modeling can then help predict the dose required to achieve this concentration.
-
Dose Range Finding (DRF) Study: Conduct a pilot study in a small number of animals using a wide range of doses to determine the maximum tolerated dose (MTD). This study is crucial for identifying a safe and effective dose range for subsequent, larger-scale experiments.
Troubleshooting Guides
Issue 1: Observed Animal Morbidity or Significant Weight Loss
Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose in subsequent cohorts.
-
Staggered Dosing: Instead of a single high dose, consider a fractionated dosing schedule (e.g., twice daily) to maintain therapeutic levels while reducing peak plasma concentrations (Cmax), which are often associated with toxicity.
-
Formulation Optimization: The vehicle used for administration can contribute to toxicity. Ensure the formulation is well-tolerated. Consider alternative, less toxic vehicles if necessary.
-
Supportive Care: Provide supportive care to affected animals, such as hydration and nutritional support, as recommended by your institution's veterinary staff.
Issue 2: Lack of Efficacy at a Well-Tolerated Dose
Possible Cause: Insufficient drug exposure at the target site.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will reveal if the drug is reaching the target tissue at sufficient concentrations and for an adequate duration.
-
Bioavailability Enhancement: If oral bioavailability is low, consider alternative routes of administration (e.g., intraperitoneal, intravenous) or formulation strategies to improve absorption.
-
Dose Escalation: If the drug is well-tolerated but ineffective, a careful dose-escalation study may be warranted to find a balance between efficacy and safety.
Data Presentation
Table 1: General Parameters for an In Vivo Acute Toxicity Study
| Parameter | Description |
| Species | Rodent (e.g., Mouse, Rat) and Non-rodent (e.g., Beagle dog) |
| Administration Route | Intended clinical route (e.g., Oral, Intravenous) |
| Dose Levels | At least 3 dose levels, plus a vehicle control group |
| Observation Period | Typically 14 days post-dose |
| Endpoints | Mortality, clinical signs, body weight, gross pathology |
Table 2: Key Pharmacokinetic Parameters to Assess
| Parameter | Description | Importance for Toxicity |
| Cmax | Maximum plasma concentration | High Cmax can be associated with acute toxicity. |
| AUC | Area under the curve (total drug exposure) | High AUC can lead to cumulative toxicity. |
| t1/2 | Half-life | Determines dosing frequency and potential for accumulation. |
| CL | Clearance | Indicates the rate of drug elimination from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).
-
Groups: Establish a control group (vehicle only) and at least 3-5 dose groups with escalating doses of this compound.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use the same species as in the efficacy studies.
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, AUC, t1/2, etc.) using appropriate software.
Visualizations
Caption: Workflow for assessing in vivo toxicity of this compound.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: DB04760 Selectivity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DB04760, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).
Selectivity Profile of this compound
This compound is a non-zinc-chelating inhibitor belonging to the pyrimidine dicarboxamide class, demonstrating high selectivity for MMP-13 with an IC50 of 8 nM.[1] While specific quantitative data for this compound against a full panel of MMPs is not publicly available, the pyrimidine scaffold is a well-established basis for developing highly selective MMP-13 inhibitors. Compounds with similar pyrimidine-based structures have shown over 100 to 170-fold selectivity against other MMPs.[2][3]
For illustrative purposes, the following table presents a representative selectivity profile for a pyrimidine-based MMP-13 inhibitor, based on data available for this class of compounds.
| MMP Isoform | Representative IC50 (nM) | Fold Selectivity vs. MMP-13 (approx.) |
| MMP-13 | 8 | 1x |
| MMP-1 | >1000 | >125x |
| MMP-2 | >1000 | >125x |
| MMP-3 | >1000 | >125x |
| MMP-7 | >1000 | >125x |
| MMP-8 | >1000 | >125x |
| MMP-9 | >1000 | >125x |
| MMP-14 | >1000 | >125x |
Note: This table is a representation based on the selectivity of similar pyrimidine-based MMP-13 inhibitors and is intended for guidance. Actual values for this compound should be determined experimentally.
Experimental Protocols
Determining the IC50 of this compound using a Fluorogenic Substrate Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various MMPs. This method relies on a fluorogenic substrate that is cleaved by the active MMP, releasing a fluorescent signal. The inhibitor's potency is quantified by its ability to reduce this signal.[4][5]
Materials:
-
Recombinant active human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound stock solution (in DMSO)
-
Appropriate assay buffer (typically Tris-based with CaCl2, ZnCl2, and Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
Assay Plate Setup:
-
Add a small volume of assay buffer to all wells.
-
Add the serially diluted this compound to the appropriate wells.
-
Include control wells:
-
No Enzyme Control: Assay buffer only.
-
Enzyme Control (100% activity): Enzyme and assay buffer (no inhibitor).
-
-
-
Enzyme-Inhibitor Incubation: Add the diluted MMP enzyme to all wells except the "No Enzyme Control" wells. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic MMP substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. Monitor the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence versus time plot.
-
Normalize the velocities of the inhibitor-treated wells to the "Enzyme Control" (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Troubleshooting and FAQs
Q1: My IC50 values for this compound against MMP-13 are higher than the reported 8 nM.
-
A1: Enzyme Activity: Ensure that the recombinant MMP-13 used is fully active. Enzyme activity can decrease with improper storage or handling. It is recommended to aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.
-
A2: Substrate Concentration: The IC50 value can be influenced by the substrate concentration relative to its Michaelis-Menten constant (Km). Ensure you are using the substrate at a concentration at or below its Km for the specific MMP.
-
A3: Incubation Time: The pre-incubation time of the enzyme and inhibitor can affect the apparent IC50. A longer pre-incubation may be necessary to reach equilibrium for tight-binding inhibitors.
-
A4: Reagent Purity: Verify the purity and concentration of your this compound stock solution.
Q2: I am observing significant inhibition of other MMPs, contradicting the high selectivity profile.
-
A1: Inhibitor Concentration Range: Ensure the concentrations of this compound used to test against other MMPs are appropriate. High concentrations of any inhibitor can lead to off-target effects. Start with a concentration range similar to that used for MMP-13 and extend it to higher concentrations only if no inhibition is observed.
-
A2: Cross-Contamination: Rule out any potential cross-contamination of your enzyme stocks or reagents.
-
A3: Assay Conditions: Different MMPs may have slightly different optimal assay conditions (e.g., pH, buffer components). Ensure the assay buffer is suitable for all MMPs being tested.
Q3: What signaling pathways are affected by this compound?
-
A: Direct Signaling Pathway Modulation: Currently, there is no specific evidence to suggest that this compound directly modulates intracellular signaling pathways independent of its MMP-13 inhibitory activity. As a non-zinc-chelating inhibitor that binds to an allosteric site on MMP-13, its primary mechanism of action is the specific inhibition of MMP-13's enzymatic activity.
-
A: Indirect Effects on Signaling: By inhibiting MMP-13, this compound can indirectly affect signaling pathways that are regulated by MMP-13 substrates. MMPs are known to be involved in the processing of various signaling molecules, including growth factors, cytokines, and cell adhesion molecules. The specific downstream signaling effects would be dependent on the cellular context and the particular substrates of MMP-13 present. For example, in inflammatory cells, MMP-13 expression has been associated with JAK/STAT signaling pathways.
References
- 1. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent, selective pyrimidinetrione-based inhibitors of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with DB04760
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments involving the selective MMP-13 inhibitor, DB04760.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] Its primary mechanism is to block the catalytic activity of the MMP-13 enzyme, which is responsible for the degradation of extracellular matrix (ECM) components, particularly type II collagen.[3] Unlike many traditional MMP inhibitors, this compound does not chelate the catalytic zinc ion, which can contribute to its high selectivity.[4][5]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time are highly dependent on the cell type, assay endpoint, and experimental goals. Based on its low nanomolar IC50 value (8 nM), a good starting point for concentration is typically 10 to 100 times the IC50, which would be in the range of 80 nM to 800 nM. For incubation time, a preliminary time-course experiment is strongly recommended. Start with a range of time points, such as 4, 8, 12, 24, and 48 hours, to determine when the desired biological effect is optimal.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to warm the medium to 37°C before adding the compound stock to avoid precipitation. For storage, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my assay.
-
Question: My dose-response curves are inconsistent and I have large standard deviations between my replicate wells. What could be the cause?
-
Answer: High variability can stem from several sources. Ensure your cell seeding is consistent by thoroughly mixing the cell suspension before and during plating. Use calibrated pipettes and pre-wet the tips before dispensing. Another common issue is the "edge effect" in microplates, caused by increased evaporation in the outer wells. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Issue 2: I observed a precipitate after adding this compound to my cell culture medium.
-
Question: A precipitate formed in the well after I added my DMSO stock of this compound. How can I prevent this?
-
Answer: Compound precipitation in aqueous media is a common issue when the solubility limit is exceeded. To avoid this, ensure the final DMSO concentration in your wells remains low (typically <0.5%). Instead of adding the concentrated DMSO stock directly to the well, perform a serial dilution of the compound in pre-warmed (37°C) cell culture medium in a separate tube before adding it to the cells.
Issue 3: I am not observing the expected inhibitory effect of this compound.
-
Question: I have treated my cells with this compound but I'm not seeing a significant downstream effect (e.g., change in protein expression, cell viability). What should I check?
-
Answer: There are several factors to consider:
-
Incubation Time: The optimal time to observe an effect may not have been reached. A time-course experiment is essential to determine the ideal endpoint.
-
Compound Concentration: The concentration may be too low. Titrate the compound across a wider range to ensure you are in the effective window.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Overly confluent or stressed cells may not respond as expected.
-
Reagent Stability: Check the expiration date and storage conditions of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general method for determining the optimal incubation time of this compound for a specific cell line and endpoint (e.g., measuring a downstream biomarker via Western Blot).
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will not lead to over-confluence by the final time point. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium at 2x the desired final concentration.
-
Cell Treatment: Remove the medium from the cells and add the this compound working solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Place the plate back in a 37°C, 5% CO2 incubator.
-
Time-Point Harvesting: At each designated time point (e.g., 4, 8, 12, 24, 48 hours), harvest the cells. For protein analysis, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Downstream Analysis: Analyze the cell lysates using your desired method (e.g., Western Blot, ELISA, or an activity assay) to measure the effect of this compound on your target of interest.
-
Data Analysis: Quantify the results for each time point and plot them to visualize when the maximal effect of the inhibitor is observed. This will be your optimal incubation time for future experiments.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Source |
| Target | Matrix Metalloproteinase-13 (MMP-13) | |
| IC50 | 8 nM | |
| Mechanism | Non-zinc-chelating inhibitor | |
| Molecular Weight | 410.42 g/mol | |
| Primary Solvent | DMSO |
Table 2: Example Layout for a Time-Course Experiment (24-well plate)
| Time Point 1 (4h) | Time Point 2 (8h) | Time Point 3 (12h) | Time Point 4 (24h) | Time Point 5 (48h) | |
| Row A | Vehicle Control | Vehicle Control | Vehicle Control | Vehicle Control | Vehicle Control |
| Row B | This compound (100 nM) | This compound (100 nM) | This compound (100 nM) | This compound (100 nM) | This compound (100 nM) |
| Row C | This compound (500 nM) | This compound (500 nM) | This compound (500 nM) | This compound (500 nM) | This compound (500 nM) |
| Row D | Empty (Media) | Empty (Media) | Empty (Media) | Empty (Media) | Empty (Media) |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extra binding region induced by non-zinc chelating inhibitors into the S1' subsite of matrix metalloproteinase 8 (MMP-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in imaging experiments, with a focus on compounds that may exhibit this property.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
Autofluorescence is the natural fluorescence emitted by biological samples or other materials in your experiment, which is not due to the specific fluorescent label you have introduced.[1][2] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, NADH, and lipofuscin.[3][4][5] Fixatives, particularly those containing aldehydes like formaldehyde and glutaraldehyde, can also induce autofluorescence by reacting with amines and proteins in the tissue.
Autofluorescence is problematic because it can obscure the true signal from your fluorescent probe, leading to a low signal-to-noise ratio. This can make it difficult to detect your target of interest, especially for low-abundance targets, and can lead to false-positive results.
Q2: How can I determine if the background signal I'm seeing is autofluorescence?
To determine if you are dealing with autofluorescence, you should include an unstained control sample in your experiment. This sample should be prepared in the same way as your experimental samples (including fixation and any other processing steps) but without the addition of your fluorescent probe. If you observe a fluorescent signal in this unstained sample when viewed under the microscope, it is likely due to autofluorescence. Autofluorescence often appears as a diffuse, widespread signal and can sometimes be observed across multiple filter channels.
Q3: What are the common sources of autofluorescence?
Autofluorescence can arise from several sources:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:
-
Collagen and Elastin: Found in the extracellular matrix, they typically excite in the UV to blue range and emit in the blue to green range.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells. Lipofuscin has a broad excitation and emission spectrum, often appearing as yellow-brown granules.
-
NADH and FAD: These metabolic coenzymes are present in all living cells and contribute to cellular autofluorescence.
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.
-
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are a major cause of fixation-induced autofluorescence.
-
Culture Media and Buffers: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.
Troubleshooting Guide
If you are experiencing high background due to autofluorescence, consider the following troubleshooting strategies.
Optimizing Your Experimental Protocol
Minor modifications to your experimental protocol can significantly reduce autofluorescence.
-
Choice of Fixative: If possible, avoid aldehyde-based fixatives. Consider using an organic solvent like ice-cold methanol or ethanol for fixation. If you must use an aldehyde fixative, use the lowest possible concentration and the shortest fixation time that still preserves the cellular morphology. Paraformaldehyde is generally a better choice than glutaraldehyde as it induces less autofluorescence.
-
Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a common source of autofluorescence.
-
Choice of Fluorophore: Select a bright fluorophore with a narrow emission spectrum. Whenever possible, choose fluorophores that emit in the far-red or near-infrared region of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.
Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to your samples to quench autofluorescence. The effectiveness of these methods can vary depending on the source of the autofluorescence and the sample type.
| Quenching Agent | Target Autofluorescence | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable effects and may not be universally recommended. It is effective for glutaraldehyde-induced fluorescence but may increase autofluorescence from red blood cells in formaldehyde-fixed tissue. |
| Sudan Black B | Lipofuscin | A lipophilic dye that is very effective at quenching lipofuscin-related autofluorescence. |
| Copper Sulfate | General autofluorescence | Can be used to reduce autofluorescence from various sources. |
| Trypan Blue | General autofluorescence | Can reduce background fluorescence. |
| Commercial Quenching Reagents | Various | Several commercially available kits (e.g., TrueVIEW™, TrueBlack™) are designed to reduce autofluorescence from multiple sources. |
Photobleaching
Exposing your sample to a high-intensity light source before staining can photobleach (destroy) the endogenous fluorophores, thereby reducing autofluorescence. The optimal duration of photobleaching needs to be determined empirically to avoid damaging the sample or the target epitopes.
Experimental Protocols
Here are detailed protocols for some of the key autofluorescence reduction techniques.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.
-
Preparation: After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride will fizz upon dissolution.
-
Incubation: Immediately apply the freshly prepared sodium borohydride solution to your cells or tissue sections.
-
For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes. Replace with a fresh solution and incubate for another 4 minutes.
-
For paraffin-embedded sections fixed with paraformaldehyde, incubate three times for 10 minutes each.
-
-
Washing: Thoroughly wash the samples with PBS (e.g., 3 x 5 minutes) to remove all traces of sodium borohydride.
-
Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for tissues with high levels of lipofuscin, such as the brain or aged tissues.
-
Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Allow it to dissolve overnight on a shaker in the dark, and then filter the solution.
-
Incubation: After your fluorescent staining and final washes, incubate the slides in the Sudan Black B solution for 10-15 minutes at room temperature. The optimal incubation time may vary depending on the tissue type.
-
Washing: Briefly rinse the slides with PBS.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Autofluorescence
The following diagram outlines a logical workflow for identifying and mitigating autofluorescence in your imaging experiments.
Caption: A step-by-step workflow for troubleshooting autofluorescence.
Sources of Autofluorescence
This diagram illustrates the common origins of autofluorescence in biological samples.
Caption: Origins of autofluorescence in biological imaging.
References
Technical Support Center: Method Refinement for DB04760 in Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB04760 in enzymatic assays.
Properties of this compound
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] It has demonstrated potential in reducing paclitaxel-induced neurotoxicity and possesses anticancer activities.[1][2]
| Property | Value | Reference |
| IC50 | 8 nM | [1] |
| Molecular Weight | 410.42 g/mol | |
| CAS Number | 544678-85-5 |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of MMP-13, a member of the matrix metalloproteinase family of enzymes. These enzymes are involved in the breakdown of the extracellular matrix and play a role in various physiological and pathological processes. This compound functions as a non-zinc-chelating inhibitor, meaning it does not interact with the zinc ion in the active site of the enzyme, which is a common mechanism for other MMP inhibitors.
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions are unstable and should be prepared fresh. If aliquoted, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is important to avoid repeated freeze-thaw cycles to prevent inactivation of the product.
3. What are the common applications of this compound in research?
This compound is primarily used in research to study the role of MMP-13 in various biological processes. Its selectivity makes it a valuable tool for investigating the specific functions of this enzyme. It has been noted for its potential to reduce paclitaxel-induced neurotoxicity and for its anticancer properties.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibition of MMP-13 activity | Improper storage of this compound: Solutions are unstable and susceptible to degradation from repeated freeze-thaw cycles. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, ensure it has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. |
| Incorrect concentration of this compound: The concentration may be too low to effectively inhibit the enzyme. | Prepare a dilution series to determine the optimal inhibitory concentration for your specific assay conditions. The reported IC50 is 8 nM. | |
| Inactive enzyme: The MMP-13 enzyme may have lost activity due to improper storage or handling. | Verify the activity of your MMP-13 enzyme using a known control inhibitor or by performing a standard activity assay. | |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent pipetting or dilution can lead to variations in the final concentration of this compound. | Use calibrated pipettes and be meticulous in preparing serial dilutions. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Assay conditions not standardized: Variations in incubation time, temperature, or buffer composition can affect enzyme kinetics and inhibitor potency. | Ensure that all assay parameters are kept consistent across all experiments. | |
| High background signal in the assay | Substrate instability: The fluorescent or colorimetric substrate used in the assay may be degrading spontaneously. | Run a control well with only the substrate and assay buffer to measure the background signal. If high, consider using a different or freshly prepared substrate. |
| Autofluorescence/color of this compound: The compound itself might be contributing to the signal. | Run a control well with this compound and the assay buffer (without the enzyme) to check for any intrinsic signal from the compound. |
Experimental Protocols
General Protocol for MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Active MMP-13 enzyme
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC50 (8 nM).
-
Enzyme preparation: Dilute the active MMP-13 enzyme to the desired concentration in cold assay buffer.
-
Assay setup:
-
Add 25 µL of the this compound dilutions to the wells of the 96-well plate.
-
Add 50 µL of the diluted MMP-13 enzyme to each well.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for MMP-13 inhibition assay using this compound.
Caption: Troubleshooting logic for low inhibition in MMP-13 assays.
References
Technical Support Center: Ensuring Reproducibility with DB04760 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with DB04760, a potent and highly selective MMP-13 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of MMP-13, a key enzyme involved in the degradation of the extracellular matrix (ECM), particularly type II collagen. By inhibiting MMP-13, this compound can modulate cellular processes such as invasion, migration, and tissue remodeling. It has shown potential in reducing paclitaxel-induced neurotoxicity and possesses anticancer activity.[1]
Q2: I am observing high levels of cytotoxicity in my cell-based assays. Is this expected?
A2: While this compound is designed to be highly selective for MMP-13, off-target effects leading to cytotoxicity can occur, especially at higher concentrations. Here are some troubleshooting steps:
-
Confirm On-Target Effect: Ensure that the observed phenotype is consistent with MMP-13 inhibition. This can be done by measuring the activity of MMP-13 or assessing the cleavage of known MMP-13 substrates.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for both MMP-13 inhibition and cell viability in your specific cell line. A significant difference between these values can suggest off-target toxicity.
-
Use a Structurally Different MMP-13 Inhibitor: Comparing the effects of this compound with another selective MMP-13 inhibitor can help differentiate between on-target and off-target effects.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to ensure that the solvent is not the source of cytotoxicity.
Q3: My in vitro results with this compound are not translating to my in vivo model. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could contribute to this:
-
Pharmacokinetics and Bioavailability: this compound may have different absorption, distribution, metabolism, and excretion (ADME) profiles in vivo. Ensure an appropriate formulation and route of administration are used. For in vivo studies, a common formulation is 10% DMSO in 90% corn oil.
-
Compound Stability: Assess the stability of this compound under your experimental conditions. It may degrade more rapidly in the complex in vivo environment.
-
Activation of Compensatory Pathways: In a whole organism, inhibiting one pathway can sometimes lead to the upregulation of compensatory signaling pathways that are not active in a simplified in vitro system.
-
Off-Target Effects: Off-target effects that are not apparent in cell culture may manifest in a complex biological system with multiple cell types and tissues.
Q4: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A4: Reproducibility is crucial for reliable scientific findings. Here are some tips to improve the consistency of your experiments with this compound:
-
Compound Handling: Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years and solutions at -80°C for up to 2 years.[1]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
-
Standardized Protocols: Use detailed and standardized protocols for all your assays.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.
-
Reagent Quality: Use high-quality reagents and validate your antibodies and other critical materials.
Quantitative Data
Table 1: Selectivity Profile of an MMP-13 Inhibitor Structurally Related to this compound
| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 2.7 | - |
| MMP-1 | >5000 | >1850-fold |
| MMP-2 | >5000 | >1850-fold |
| MMP-8 | >5000 | >1850-fold |
| MMP-9 | >5000 | >1850-fold |
| MMP-14 | >5000 | >1850-fold |
| (Data is representative of a highly selective MMP-13 inhibitor and is based on findings for a structurally related compound) |
Experimental Protocols
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases such as MMP-2 and MMP-9, which can be downstream effectors of MMP-13 activity or regulated by similar pathways.
Materials:
-
10% SDS-PAGE gel containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Cell culture supernatant or tissue lysate
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing cell culture supernatant or tissue lysate with non-reducing sample buffer. Do not boil the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel.
-
Run the gel at 4°C.
-
After electrophoresis, gently remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Western Blotting for MMP-13 Expression
This protocol allows for the detection and quantification of MMP-13 protein levels in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MMP-13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of your lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-13 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay is used to assess the effect of this compound on the migratory capacity of cells.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Culture cells to be tested and serum-starve them for several hours before the assay.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and seed the cell suspension into the upper chamber.
-
Incubate for a period appropriate for your cell type (e.g., 12-24 hours) at 37°C.
-
After incubation, remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Visualizations
References
Validation & Comparative
Validating the Selectivity of DB04760 for MMP-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase-13 (MMP-13) inhibitor, DB04760, with other selective inhibitors. The following sections present supporting experimental data, detailed methodologies, and visual representations to validate its selectivity profile.
Introduction to MMP-13 and Selective Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, in particular, plays a significant role in the cleavage of type II collagen, a key structural component of articular cartilage. Its upregulation is implicated in the pathogenesis of osteoarthritis and other inflammatory conditions. Consequently, the development of potent and selective MMP-13 inhibitors is a key focus in drug discovery. High selectivity is crucial to minimize off-target effects that can arise from the inhibition of other MMPs, which are involved in normal physiological processes. This compound is a non-zinc-chelating inhibitor that has demonstrated high potency and selectivity for MMP-13.
Comparative Selectivity Profile of MMP-13 Inhibitors
The selectivity of an MMP inhibitor is determined by comparing its inhibitory activity against the target enzyme (MMP-13) to its activity against other MMPs. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for this compound and comparator selective MMP-13 inhibitors.
Table 1: Comparative IC50 and Ki Values of Selective MMP-13 Inhibitors
| Compound | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-8 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (IC50/Ki, nM) | MMP-14 (IC50/Ki, nM) |
| This compound (Pyrimidine dicarboxamide 1) | >100,000 | >100,000 | >100,000 | 98,000 | 74,000 | 8 [1] | >100,000 |
| AQU-019 | >100,000[1] | >100,000[1] | >100,000[1] | 98,000[1] | 74,000 | 4.8 | >100,000 |
| Compound (S)-17b | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 2.7 (IC50) / 1.7 (Ki) | >10,000 |
*Data for this compound selectivity against other MMPs is inferred from the highly similar compound AQU-019, as a complete panel for this compound was not available in the reviewed literature. AQU-019 is a deuterated version of a close analog of this compound.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. The following is a generalized protocol for an in vitro MMP inhibitor selectivity assay.
MMP Inhibition Assay (Fluorogenic Substrate)
1. Reagents and Materials:
-
Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Activate the pro-MMPs to their catalytic forms according to the manufacturer's instructions. This often involves treatment with 4-aminophenylmercuric acetate (APMA).
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the microplate, add the assay buffer, the activated MMP enzyme, and the inhibitor solution. Incubate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical process of validating inhibitor selectivity.
Conclusion
The available data strongly supports the high selectivity of this compound for MMP-13. With an IC50 value of 8 nM for MMP-13 and significantly higher values for other MMPs (as inferred from the closely related compound AQU-019), this compound demonstrates a favorable selectivity profile. This makes it a valuable tool for researchers studying the specific roles of MMP-13 in various pathological processes and a promising candidate for further therapeutic development. The provided experimental framework offers a basis for independent validation and further comparative studies.
References
A Comparative Guide to DB04760 and Other MMP-13 Inhibitors for Osteoarthritis Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DB04760 with other prominent Matrix Metalloproteinase-13 (MMP-13) inhibitors. This document outlines key performance data, detailed experimental methodologies, and relevant signaling pathways to inform preclinical research and development in osteoarthritis.
Matrix Metalloproteinase-13 (MMP-13), a collagenase with a primary role in the degradation of type II collagen, is a key therapeutic target in osteoarthritis (OA). Its selective inhibition is a promising strategy to slow or halt the progression of cartilage degradation. This compound has emerged as a potent and highly selective, non-zinc-chelating inhibitor of MMP-13.[1][2] This guide will compare its performance metrics with other notable MMP-13 inhibitors.
Quantitative Comparison of MMP-13 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound against MMP-13 and other relevant MMPs, alongside a selection of other widely studied MMP-13 inhibitors. The data highlights the potency and selectivity profile of each compound.
| Inhibitor | MMP-13 IC50 (nM) | Selectivity Profile (IC50 in nM or % Inhibition) | Notes |
| This compound | 8[1][2] | Highly selective. | Non-zinc-chelating.[1] |
| CL-82198 | - | Specifically designed to target MMP-13. | Small molecule inhibitor that binds to the active site. |
| Tanomastat | 1470 | MMP-2: 11 nM, MMP-3: 143 nM, MMP-9: 301 nM. | Broad-spectrum MMP inhibitor. |
| Batimastat | - | Broad-spectrum MMP inhibitor. | |
| Ilomastat | - | Broad-spectrum MMP inhibitor. | |
| MMP-9/MMP-13 Inhibitor I | 0.9 | MMP-1: 43 nM, MMP-3: 23 nM, MMP-7: 930 nM. | Potent dual inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate MMP-13 inhibitors.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the enzymatic activity of MMP-13 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add recombinant human MMP-13 to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity on a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in a Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model
This animal model is widely used to assess the chondroprotective and pain-relieving effects of potential OA therapeutics.
Animal Model:
-
Male Lewis rats (or other suitable strain)
-
Induction of OA: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint.
Experimental Workflow:
Workflow for MIA-induced OA model in rats.
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Assess baseline pain behavior using methods like weight-bearing distribution or von Frey filament testing.
-
MIA Induction: On day 0, under brief anesthesia, administer a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of saline) into the right knee joint. The left knee can serve as a control.
-
Treatment: Begin daily oral gavage or other appropriate administration of the MMP-13 inhibitor (e.g., this compound) or vehicle control on day 1 and continue for the duration of the study (e.g., 28 days).
-
Pain Assessment: Monitor pain-related behaviors at regular intervals throughout the study.
-
Termination and Tissue Collection: At the end of the study, euthanize the animals and collect the knee joints for histopathological analysis. Synovial fluid and cartilage can also be collected for biochemical marker analysis.
-
Histopathology: Decalcify, process, and embed the knee joints. Section the joints and stain with Safranin O-Fast Green to visualize cartilage integrity and proteoglycan content. Score the cartilage damage using a standardized system (e.g., OARSI score).
MMP-13 Signaling Pathway in Cartilage Degradation
MMP-13 expression and activity in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and other catabolic factors. Understanding this pathway is crucial for identifying therapeutic intervention points.
MMP-13 signaling cascade in chondrocytes.
This simplified diagram illustrates that pro-inflammatory cytokines like IL-1β and TNF-α bind to their respective receptors on the chondrocyte surface. This triggers intracellular signaling cascades, primarily involving the NF-κB and MAPK pathways. These pathways converge on the nucleus to activate transcription factors such as AP-1 and NF-κB, which in turn upregulate the expression of the MMP-13 gene. The resulting Pro-MMP-13 is secreted into the extracellular matrix, where it is activated and proceeds to degrade type II collagen, a hallmark of osteoarthritis. Selective inhibitors like this compound act by directly blocking the enzymatic activity of active MMP-13, thereby preventing cartilage degradation.
References
- 1. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing the Selective Inhibitor DB04760 Against Broad-Spectrum MMP Inhibitors
For drug development professionals and researchers investigating matrix metalloproteinases (MMPs), the strategic choice of an inhibitor is critical. The historical approach of using broad-spectrum MMP inhibitors has largely given way to the development of highly selective agents. This guide provides an objective, data-driven comparison between DB04760, a selective MMP-13 inhibitor, and the class of broad-spectrum MMP inhibitors, to inform experimental design and therapeutic strategy.
Overview: The Shift from Broad-Spectrum to Selective Inhibition
Matrix metalloproteinases are a family of zinc-dependent enzymes crucial for remodeling the extracellular matrix (ECM) in both normal physiological processes and pathological conditions.[1][2] Their overexpression is linked to diseases such as osteoarthritis, rheumatoid arthritis, and cancer.[3][4]
Initial therapeutic strategies focused on broad-spectrum MMP inhibitors like Marimastat and Batimastat.[5] The rationale was that inhibiting a wide range of MMPs would provide a comprehensive therapeutic effect. However, this approach was plagued by a lack of clinical efficacy and severe side effects, most notably musculoskeletal syndrome (MSS), characterized by joint pain, inflammation, and stiffness. This failure was largely attributed to the non-specific inhibition of MMPs that have protective or essential physiological roles.
This led to the development of a new generation of highly selective inhibitors. This compound is a potent, non-zinc-chelating inhibitor that is highly selective for MMP-13. MMP-13 is a key enzyme in the pathology of osteoarthritis, as it is the primary collagenase that degrades type II collagen in cartilage.
Comparative Inhibitory Profile: Potency and Selectivity
The key difference between this compound and broad-spectrum inhibitors is their activity profile across the MMP family. This is best illustrated by comparing their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates higher potency.
Table 1: Comparative IC50 Values (nM) of this compound vs. a Representative Broad-Spectrum Inhibitor (Marimastat)
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | >10,000 | >10,000 | >10,000 | 8 - 11 | >10,000 |
| Marimastat | 5 | 9 | 4 | 6 | 13 |
Note: Data is compiled from multiple sources and should be considered representative. Actual IC50 values can vary based on assay conditions.
The data clearly shows that this compound is exceptionally potent and selective for MMP-13, with negligible activity against other key MMPs. In contrast, Marimastat potently inhibits a wide range of MMPs, highlighting its lack of selectivity.
Experimental Protocols for Determining Inhibitor Potency
The IC50 values presented above are typically determined using a fluorometric enzyme inhibition assay. The following is a detailed methodology for such an experiment.
MMP Fluorometric Inhibition Assay Protocol
-
Enzyme Preparation: Procure commercially available recombinant human MMP enzymes (e.g., MMP-1, -2, -9, -13, -14).
-
Enzyme Activation: Activate the pro-MMP zymogens to their catalytic form. This is commonly achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C. The incubation time varies depending on the specific MMP.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., 10-fold dilutions from 100 µM to 1 pM).
-
Reaction Setup: In a 96-well microplate, add the activated MMP enzyme to each well. Then, add the serially diluted inhibitor solutions to the respective wells. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for a set period (e.g., 30-60 minutes) to allow for binding.
-
Reaction Initiation: Add a fluorogenic MMP substrate (e.g., a peptide with a quenched fluorophore) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths. Measure the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the data by setting the uninhibited control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Rationale for Selective MMP-13 Inhibition
The rationale for targeting MMP-13 specifically, particularly in osteoarthritis, is based on its distinct role in cartilage degradation. Broad-spectrum inhibition disrupts the balance of ECM turnover, whereas selective inhibition offers a more targeted intervention.
As illustrated, inflammatory signals in a diseased joint upregulate multiple MMPs. While MMP-13 is the primary driver of pathological type II collagen degradation, other MMPs are involved in normal tissue remodeling. A broad-spectrum inhibitor blocks both pathological and physiological processes, potentially leading to adverse effects. This compound selectively blocks the key pathological enzyme, MMP-13, leaving other MMPs to perform their homeostatic functions, which is predicted to result in a better safety profile.
Conclusion for the Researcher
The comparison between this compound and broad-spectrum MMP inhibitors underscores a critical principle in modern pharmacology: target selectivity is paramount.
-
For studying MMP-13-specific pathways: this compound is a superior tool, providing confidence that observed effects are due to the inhibition of MMP-13 and not confounding off-target activities.
-
For therapeutic development: The clinical failures of broad-spectrum inhibitors due to side effects like MSS strongly support the pursuit of selective inhibitors. Agents like this compound, which target a single, disease-relevant MMP, hold greater promise for achieving a therapeutic window with acceptable safety.
Researchers should carefully consider the specific MMPs relevant to their disease model. The use of a highly selective inhibitor like this compound allows for more precise dissection of biological pathways and represents a more promising strategy for the development of next-generation therapeutics.
References
A Comparative Analysis of Paclitaxel Monotherapy versus Combination with DB04760 in Cancer Treatment
In the landscape of oncology research, the quest for enhancing the therapeutic efficacy of established chemotherapy agents while mitigating their debilitating side effects is a paramount objective. This guide provides a detailed comparison of the efficacy of the widely-used chemotherapeutic drug, paclitaxel, when administered alone, versus its performance in combination with the investigational compound DB04760. This analysis is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
This compound is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 8 nM[1][2][3]. Research has indicated that this compound not only possesses anticancer properties but also significantly reduces the neurotoxicity commonly associated with paclitaxel treatment[1][2]. Therefore, the primary focus of this comparison is the synergistic effect of combining this compound with paclitaxel, rather than a direct substitution.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies, comparing the effects of paclitaxel alone with the combination of paclitaxel and this compound.
| Parameter | Paclitaxel Alone | Paclitaxel + this compound | Experimental Model | Reference |
| Tumor Growth Inhibition | Moderate | Significantly Enhanced | Zebrafish xenograft model | Lisse et al., 2016 |
| Peripheral Neurotoxicity | Significant axon degeneration | Markedly Reduced | Zebrafish model | Lisse et al., 2016 |
| MMP-13 Inhibition (IC50) | Not Applicable | 8 nM | In vitro enzymatic assay | Engel et al., 2005; MedChemExpress |
Experimental Protocols
The methodologies outlined below are based on the pivotal studies investigating the interplay between paclitaxel and this compound.
1. In Vitro MMP-13 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.
-
Methodology: Recombinant human MMP-13 is incubated with a fluorogenic substrate. The enzymatic activity is measured by monitoring the fluorescence intensity over time. Varying concentrations of this compound are added to the reaction to determine the concentration required to inhibit 50% of the MMP-13 activity. The results are typically analyzed using non-linear regression to calculate the IC50 value.
2. Zebrafish Model of Paclitaxel-Induced Neurotoxicity:
-
Objective: To assess the neuroprotective effects of this compound against paclitaxel-induced axon degeneration.
-
Methodology: Transgenic zebrafish larvae expressing fluorescent proteins in their sensory neurons are treated with paclitaxel. The integrity of the sensory axons is visualized and quantified using fluorescence microscopy. A separate group of larvae is co-treated with paclitaxel and this compound. The extent of axon degeneration is compared between the two groups to evaluate the neuroprotective effect of this compound.
3. Cancer Cell Xenograft Model in Zebrafish:
-
Objective: To evaluate the anticancer efficacy of the combination therapy.
-
Methodology: Human cancer cells are fluorescently labeled and implanted into zebrafish embryos. The embryos are then treated with either paclitaxel alone or a combination of paclitaxel and this compound. Tumor growth and metastasis are monitored and quantified over several days using fluorescence imaging. The results are compared to a control group to determine the anti-tumor efficacy of the treatments.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Paclitaxel-Induced Neurotoxicity and the Role of MMP-13 Inhibition
The following diagram illustrates the proposed signaling cascade initiated by paclitaxel that leads to neurotoxicity and how the inhibition of MMP-13 by this compound can counteract this effect. Paclitaxel treatment can lead to the upregulation of MMP-13, which in turn contributes to the degradation of the extracellular matrix and subsequent damage to peripheral nerves.
References
A Comparative Guide: DB04760 versus siRNA Knockdown for MMP-13 Inhibition
In the realm of therapeutic development and biomedical research, targeting specific proteins implicated in disease progression is a cornerstone of modern strategy. Matrix metalloproteinase-13 (MMP-13), a collagenase critical to the degradation of extracellular matrix, is a key target in pathologies such as osteoarthritis and cancer. This guide provides an objective comparison between two distinct modalities for inhibiting MMP-13 function: the small molecule inhibitor DB04760 and the gene-silencing technique of small interfering RNA (siRNA) knockdown.
This comparison will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound and siRNA employ fundamentally different strategies to abrogate MMP-13 activity.
-
This compound: Direct Enzymatic Inhibition this compound is a potent and highly selective, non-zinc-chelating small molecule inhibitor that directly targets the MMP-13 enzyme.[1][2] By binding to the protein, it blocks the catalytic activity, preventing the breakdown of its substrates, most notably type II collagen. This action is immediate upon target engagement and is reversible, depending on the compound's pharmacokinetic properties.
-
siRNA Knockdown: Silencing the Message In contrast, siRNA-mediated knockdown targets the genetic blueprint for the MMP-13 protein. Small interfering RNAs are short, double-stranded RNA molecules that, upon introduction into a cell, trigger the RNA interference (RNAi) pathway. This cellular machinery utilizes the siRNA sequence to identify and degrade the complementary messenger RNA (mRNA) of MMP-13.[3] This degradation prevents the ribosome from translating the mRNA into functional MMP-13 protein, effectively silencing gene expression at the post-transcriptional level.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of MMP-13, providing a clear comparison of their performance metrics.
Table 1: Efficacy and Duration of Effect
| Parameter | This compound | siRNA Knockdown of MMP-13 |
| Metric | IC50 | Percentage of Knockdown |
| Value | 8 nM[1][2] | 40% - >80% |
| Model System | Recombinant human MMP-13 | Murine osteoarthritis models, cultured chondrocytes |
| Duration of Effect | Dependent on compound half-life | At least 1 week in vivo after a single injection |
Table 2: Specificity and Off-Target Considerations
| Feature | This compound | siRNA Knockdown of MMP-13 |
| Selectivity | Highly selective for MMP-13 over other MMPs. | Sequence-dependent; can have off-target effects by silencing unintended genes with partial sequence homology. |
| Known Off-Target Effects | Not extensively documented in provided results, but small molecules can have off-target interactions. | Can induce an interferon response or function like microRNAs, affecting the expression of non-homologous genes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the efficacy of this compound and siRNA against MMP-13.
Protocol 1: MMP-13 Inhibition Assay for this compound
This protocol outlines the steps to determine the in vitro inhibitory activity of this compound against recombinant human MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant Human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for testing.
-
Enzyme Preparation: Dilute the recombinant human MMP-13 in Assay Buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted this compound solutions. Include control wells with Assay Buffer and DMSO to determine baseline enzyme activity and solvent effects. b. Add the diluted MMP-13 enzyme to each well. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP-13 substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Record measurements at regular intervals for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the control (DMSO-treated) wells to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: siRNA-Mediated Knockdown and Analysis of MMP-13
This protocol details the process of transfecting cultured cells with MMP-13 siRNA and quantifying the resulting gene knockdown using quantitative real-time PCR (qPCR).
Materials:
-
Mammalian cell line (e.g., chondrocytes, synovial fibroblasts)
-
Cell culture medium and supplements
-
siRNA targeting MMP-13
-
Non-targeting control siRNA
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MMP-13 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the MMP-13 siRNA and the non-targeting control siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the cell culture medium from the wells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-transfection reagent complexes dropwise to the cells. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and primers for MMP-13 and the housekeeping gene. b. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for MMP-13 and the housekeeping gene in both the MMP-13 siRNA-treated and control siRNA-treated samples. b. Calculate the relative expression of MMP-13 mRNA using the ΔΔCt method, normalizing the MMP-13 expression to the housekeeping gene and then to the control siRNA-treated sample. c. The result will indicate the percentage of MMP-13 knockdown.
Mandatory Visualizations
Diagrams are provided to visually represent the signaling pathway of MMP-13 and the experimental workflows.
Caption: Simplified signaling pathway leading to MMP-13 activation.
Caption: Experimental workflow for comparing this compound and siRNA.
References
A Comparative Analysis of DB04760 and Marimastat: A Guide for Researchers
For researchers and professionals in drug development, the landscape of matrix metalloproteinase (MMP) inhibitors presents both promise and challenges. This guide provides a detailed comparative analysis of two notable MMP inhibitors: DB04760, a highly selective MMP-13 inhibitor, and marimastat, a broad-spectrum MMP inhibitor. By examining their mechanisms of action, inhibitory profiles, and available preclinical and clinical data, this document aims to offer a clear, data-driven comparison to inform future research and development efforts.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases. While the therapeutic potential of MMP inhibitors is significant, early broad-spectrum inhibitors like marimastat encountered challenges in clinical trials, primarily due to dose-limiting musculoskeletal toxicity. This has spurred the development of more selective inhibitors, such as this compound, which targets MMP-13, an enzyme predominantly involved in collagen degradation and expressed in pathological conditions like osteoarthritis and cancer.[1][2]
Mechanism of Action and Chemical Properties
Marimastat is a synthetic, orally active hydroxamate-based peptidomimetic that functions as a broad-spectrum MMP inhibitor. Its mechanism of action involves the hydroxamate group chelating the zinc ion at the active site of MMPs, thereby reversibly inhibiting their enzymatic activity.[3] This broad inhibition profile affects multiple MMPs involved in tissue remodeling.
This compound , in contrast, is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13.[4] Its selectivity is achieved by exploiting structural differences in the S1' specificity pocket of MMP-13, allowing for high-affinity binding without interacting with the catalytic zinc ion, a feature that distinguishes it from traditional hydroxamate inhibitors.[5]
Comparative Data Summary
The following tables summarize the key characteristics and available quantitative data for this compound and marimastat.
| Feature | This compound | Marimastat |
| DrugBank ID | This compound | DB00962 |
| Mechanism of Action | Selective, non-zinc-chelating MMP-13 inhibitor | Broad-spectrum, zinc-chelating MMP inhibitor |
| Chemical Class | Not specified in provided results | Hydroxamate-based peptidomimetic |
| Molecular Formula | C22H20F2N4O2 | C15H29N3O5 |
| Molecular Weight | 410.42 g/mol | 331.41 g/mol |
| Table 1: General Properties of this compound and Marimastat |
| MMP Target | This compound IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 | >5000 | 5 |
| MMP-2 | >5000 | 6 |
| MMP-7 | >5000 | 13 |
| MMP-8 | >5000 | - |
| MMP-9 | >5000 | 3 |
| MMP-12 | >5000 | - |
| MMP-13 | 8 | - |
| MMP-14 | >5000 | 9 |
| Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. | ||
| Table 2: Comparative Inhibitory Activity (IC50) of this compound and Marimastat against various MMPs |
| Parameter | This compound (preclinical data in rats) | Marimastat (clinical data in humans) |
| Bioavailability | Orally bioavailable | Good oral bioavailability |
| Half-life (t1/2) | - | ~4-5 hours |
| Cmax | - | 196 ng/mL (at 50 mg twice daily) |
| Tmax | - | 1-2 hours |
| Key Findings | Demonstrated efficacy in a bovine articular cartilage explant model. | Dose-limiting musculoskeletal toxicity observed in clinical trials. |
| Table 3: Summary of Available Pharmacokinetic and Efficacy Data |
Signaling Pathways and Experimental Workflows
The distinct inhibitory profiles of this compound and marimastat result in different impacts on cellular signaling pathways.
Signaling Pathway of MMP-13 Inhibition by this compound
MMP-13 plays a significant role in the degradation of type II collagen and other ECM components, a process implicated in osteoarthritis and cancer metastasis. Its inhibition by this compound is expected to primarily affect pathways related to ECM remodeling, cell invasion, and angiogenesis.
Figure 1: this compound inhibits MMP-13, preventing ECM degradation and subsequent cell invasion and angiogenesis.
General Signaling Consequences of Broad-Spectrum MMP Inhibition by Marimastat
Marimastat's broad-spectrum activity inhibits multiple MMPs, leading to a more widespread disruption of ECM turnover. This can impact various physiological and pathological processes, but also leads to off-target effects. The musculoskeletal side effects are thought to be a result of inhibiting MMPs crucial for normal tissue homeostasis.
Figure 2: Marimastat broadly inhibits MMPs, affecting both pathological and physiological processes.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
A common method to determine the inhibitory potency (IC50) of compounds like this compound and marimastat is through a fluorogenic substrate assay. The general protocol is as follows:
-
Reagents and Materials :
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
-
Fluorogenic MMP substrate, often a peptide with a fluorescent reporter and a quencher group (e.g., Mca/Dpa).
-
Assay buffer (e.g., Tris-HCl with CaCl2, NaCl, and a detergent like Brij-35).
-
Test inhibitors (this compound, marimastat) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
-
-
Procedure :
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In the microplate wells, add the assay buffer, the diluted inhibitor, and the activated MMP enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm and emission at 420 nm for Mca-based substrates). The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in a measurable signal.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
References
- 1. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
Unveiling the Neuroprotective Potential of DB04760: A Comparative Analysis
In the landscape of neuroprotective agent research, the quest for compounds that can effectively mitigate neurotoxicity is paramount. This guide provides a detailed comparison of the anti-neurotoxic effects of DB04760, a selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), against other alternatives, supported by experimental data. The primary focus is on its efficacy in preventing paclitaxel-induced neurotoxicity, a common and debilitating side effect of chemotherapy.
Comparative Efficacy of this compound in Mitigating Paclitaxel-Induced Neurotoxicity
A pivotal study using a zebrafish model demonstrated that this compound significantly reduces the neurotoxic effects of the chemotherapeutic agent paclitaxel.[1] The compound was compared with another MMP-13 inhibitor, CL-82198, showcasing the potential of MMP-13 inhibition as a therapeutic strategy.
Table 1: Quantitative Comparison of this compound and CL-82198 in a Zebrafish Model of Paclitaxel-Induced Neurotoxicity
| Efficacy Endpoint | Control (Paclitaxel only) | This compound + Paclitaxel | CL-82198 + Paclitaxel |
| Axon Regeneration | Markedly Impaired | Significantly Rescued | Improved |
| Axon Debris Clearance | Impaired | Significantly Rescued | - |
| Axon Degeneration | Present | Prevented | Prevented |
| Touch Response Restoration | Lost | Largely Restored (more efficient) | Largely Restored |
| Axon Branch Density Rescue (Larval) | Reduced | Rescued | - |
| Touch Response Rescue (Adult) | Insensitive | Complete Rescue by day 14 | Improved |
| Axon Branch Density Rescue (Adult) | Reduced | Rescued | Rescued |
Data summarized from a study on paclitaxel-induced neurotoxicity in zebrafish.[1]
The data clearly indicates that while both MMP-13 inhibitors show neuroprotective effects, this compound was noted to be more efficient in restoring the touch response in the larval zebrafish model.[1] Furthermore, in adult zebrafish, co-administration of this compound with paclitaxel led to a complete rescue of the touch response by day 14.[1]
Experimental Protocols
The following methodologies were employed in the key experiments to validate the anti-neurotoxic effects of this compound.
1. Zebrafish Model of Paclitaxel-Induced Neurotoxicity:
-
Animal Model: Larval and adult zebrafish.
-
Induction of Neurotoxicity: Administration of paclitaxel to induce peripheral neuropathy, characterized by sensory axon degeneration and loss of touch response in the caudal fin.[1]
-
Treatment Groups:
-
Control group receiving paclitaxel only.
-
Treatment groups receiving co-administration of paclitaxel with either this compound or CL-82198.
-
-
Assessment of Neurotoxicity:
-
Axon Degeneration and Regeneration: Time-lapse imaging of axons in the caudal fin.
-
Touch Response: Eliciting a response by touching the fin and head region.
-
Axon Branch Density: Quantification of axon branches in the distal caudal fin.
-
2. Pharmacological Inhibition of MMP-13:
-
Inhibitors Used:
-
This compound: A selective, non–zinc-chelating MMP-13 inhibitor.
-
CL-82198: An MMP-13 inhibitor with no activity against MMP-1 or MMP-9.
-
-
Administration: Co-administered with paclitaxel for the duration of the experiment.
Signaling Pathway and Mechanism of Action
Paclitaxel treatment has been shown to induce epidermal damage and up-regulation of MMP-13 in keratinocytes. This ectopic expression of MMP-13 contributes to the observed neurotoxicity. This compound exerts its neuroprotective effects by selectively inhibiting MMP-13, thereby preventing the downstream cascade that leads to axon degeneration.
Below is a diagram illustrating the proposed signaling pathway of paclitaxel-induced neurotoxicity and the point of intervention for this compound.
Caption: Paclitaxel-induced neurotoxicity pathway and this compound intervention.
Experimental Workflow
The workflow for assessing the anti-neurotoxic effects of this compound is outlined below.
References
Independent Verification of FBA-TPQ Anticancer Activity: A Comparative Guide
This guide provides an objective comparison of the anticancer activity of FBA-TPQ, a novel synthetic makaluvamine analog, with other established anticancer agents. The information presented is supported by experimental data from preclinical studies to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
In Vitro Cytotoxicity Comparison
The in vitro anticancer activity of FBA-TPQ was evaluated against a panel of human cancer cell lines and compared with other cytotoxic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for this comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| FBA-TPQ | MCF-7 | Breast | 0.097 - 2.297 | [1] |
| MDA-MB-468 | Breast | 0.097 - 2.297 | [1] | |
| Platinum(II) Complex (4) | MDA-MB-231 | Breast (Triple-Negative) | More cytotoxic than Cisplatin | [2] |
| MCF-7 | Breast | More cytotoxic than Cisplatin | [2] | |
| A549 | Lung | More cytotoxic than Cisplatin | [2] | |
| PC3 | Prostate | More cytotoxic than Cisplatin | ||
| BXPC-3 | Pancreas | More cytotoxic than Cisplatin | ||
| Doxorubicin | MCF-7 | Breast | 0.4 - 2.5 | |
| Monastrol | MCF-7 | Breast | ~100.5 | |
| HeLa | Cervical | Varies (Moderate Activity) |
In Vivo Efficacy Comparison
The antitumor efficacy of FBA-TPQ was assessed in a preclinical mouse xenograft model and compared to other agents. These studies evaluate the ability of the compounds to inhibit tumor growth in a living organism.
| Compound | In Vivo Model | Dosing Schedule | Key Efficacy Outcomes | Citation |
| FBA-TPQ | MCF-7 Xenograft (Nude Mice) | 5 mg/kg/d, 3 d/wk for 3 weeks | 36.2% tumor growth inhibition | |
| 10 mg/kg/d, 3 d/wk for 2 weeks | Significant tumor growth inhibition | |||
| 20 mg/kg/d, 3 d/wk for 1 week | 71.6% tumor growth inhibition | |||
| Platinum(II) Complex (4) | MDA-MB-231 Xenograft (BALB/c Nude Mice) | 46 mg/kg, weekly for 4 weeks | 65.4% tumor growth inhibition | |
| Cisplatin | MDA-MB-231 Xenograft (BALB/c Nude Mice) | 3.3 mg/kg, weekly for 4 weeks | Significant tumor growth inhibition |
Mechanism of Action: FBA-TPQ
FBA-TPQ exerts its anticancer effects through the induction of apoptosis, with additional antiproliferative and cell cycle inhibitory activities. The primary mechanism involves the activation of p53 and the regulation of proteins involved in the cell cycle, apoptosis, and DNA damage response.
Caption: FBA-TPQ induces DNA damage, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are exposed to various concentrations of the test compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Western Blot Analysis
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors reach a predetermined size or at a specified time point. Tumor weight and other relevant parameters are recorded.
Caption: General workflow for an in vivo human tumor xenograft study.
References
A Comparative Analysis of DB04760: In Vitro and In Vivo Efficacy as a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This guide provides a comparative overview of its efficacy based on available preclinical data, offering insights into its potential therapeutic applications. The focus is on its role in mitigating paclitaxel-induced peripheral neuropathy and its broader implications as an MMP-13 inhibitor.
In Vitro Efficacy
While specific data on the cytotoxic effects of this compound on various cancer cell lines is limited in the public domain, its high potency as an MMP-13 inhibitor is well-established. The following table summarizes the inhibitory activity of this compound against MMP-13 and provides a comparison with other selective MMP-13 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Other Selective MMP-13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | MMP-13 | 8 | - | Highly selective over other MMPs. |
| ALS 1-0635 | MMP-13 | - | - | Highly potent and selective for MMP-13. |
| Compound 31 | MMP-13 | - | - | High selectivity against MMP-1, MMP-2, MMP-8, MMP-9, and MT1-MMP. |
| CL-82198 | MMP-13 | - | - | Potent MMP-13 inhibitor. |
In Vivo Efficacy
Preclinical studies have primarily focused on the neuroprotective effects of this compound in the context of chemotherapy-induced peripheral neuropathy.
Paclitaxel-Induced Peripheral Neuropathy (PIPN)
Paclitaxel, a widely used chemotherapeutic agent, often leads to debilitating peripheral neuropathy.[1] Studies in animal models have demonstrated the potential of this compound to mitigate this side effect.
Table 2: In Vivo Efficacy of this compound in Paclitaxel-Induced Peripheral Neuropathy Models
| Animal Model | Treatment | Key Findings | Reference |
| Zebrafish | Paclitaxel + 10 µM this compound | Partially restored axon regeneration and improved touch response. | [2] |
| Rodent (DRG neurons in vitro) | Paclitaxel + this compound | Prevented neurite degeneration. | [3] |
These findings suggest that the neuroprotective effects of this compound are mediated through the inhibition of MMP-13, which is ectopically expressed in the epidermis following paclitaxel treatment and contributes to axon damage.[2]
Anticancer Efficacy
While direct in vivo anticancer efficacy data for this compound from xenograft models is not extensively available in the public literature, its mechanism of action as an MMP-13 inhibitor suggests potential in this area. MMP-13 is known to be involved in tumor progression, invasion, and metastasis.[4]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's mechanism of action and the experimental approaches used to evaluate its efficacy, the following diagrams are provided.
Caption: MMP-13 expression is upregulated by signaling pathways like TGF-β and ERK/NF-κB, leading to extracellular matrix degradation and promoting tumor progression. This compound directly inhibits MMP-13 protein activity.
Caption: A typical workflow for determining the in vitro inhibitory potency of this compound against MMP-13 using a fluorescence-based assay.
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a paclitaxel-induced peripheral neuropathy animal model.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human MMP-13 is activated according to the manufacturer's protocol. A fluorogenic MMP-13 substrate is prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations to determine the dose-response curve.
-
Assay Procedure:
-
Activated MMP-13 is pre-incubated with varying concentrations of this compound or vehicle control in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic substrate to all wells.
-
The increase in fluorescence is monitored kinetically at appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The percentage of inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
In Vivo Paclitaxel-Induced Peripheral Neuropathy Model (General Protocol)
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined dose and schedule to induce peripheral neuropathy.
-
Treatment Groups: Animals are randomly assigned to different treatment groups: (1) Vehicle control, (2) Paclitaxel + Vehicle, (3) Paclitaxel + this compound. This compound is administered, for example, by oral gavage.
-
Efficacy Assessment:
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. Thermal hyperalgesia is measured using a hot plate or cold plate test. These tests are performed at baseline and at regular intervals after paclitaxel administration.
-
Nerve Conduction Studies: Nerve conduction velocity and amplitude are measured in peripheral nerves to assess nerve function.
-
Histopathology: At the end of the study, dorsal root ganglia (DRG) and sciatic nerves are collected for histological analysis to assess nerve damage and axon degeneration.
-
-
Data Analysis: Statistical analysis is performed to compare the differences in behavioral responses, nerve conduction parameters, and histological scores between the treatment groups.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13. Available in vivo data strongly support its potential as a therapeutic agent for the prevention or treatment of paclitaxel-induced peripheral neuropathy. While its direct anticancer efficacy requires further investigation with publicly available quantitative data, its role as a selective MMP-13 inhibitor suggests that it warrants exploration in oncology, given the established role of MMP-13 in cancer progression. Further studies are needed to fully elucidate its in vitro cytotoxic profile against a panel of cancer cell lines and to evaluate its in vivo anti-tumor efficacy in relevant xenograft models.
References
- 1. Precise evaluation of chemotherapy-induced peripheral neuropathy using the visual analogue scale: a quantitative and comparative analysis of neuropathy occurring with paclitaxel-carboplatin and docetaxel-carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective MMP-13 Inhibitors: DB04760 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of DB04760 with other selective Matrix Metalloproteinase-13 (MMP-13) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target for diseases characterized by cartilage destruction, such as osteoarthritis. This compound is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13. This guide provides a comparative analysis of this compound against other notable selective MMP-13 inhibitors, focusing on their inhibitory potency, selectivity, and performance in preclinical models.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selective MMP-13 inhibitors against MMP-13 and other related MMPs. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-9 IC50 (nM) | TACE IC50 (nM) | Reference(s) |
| This compound | 8 | >10000 | - | - | [1][2] |
| WAY-170523 | 17 | >10000 | 945 | >1000 | [3][4][5] |
| CP-544439 | 0.75 | - | - | - |
Note: "-" indicates data not available in the reviewed sources.
In Vivo Efficacy in Preclinical Models
The efficacy of selective MMP-13 inhibitors has been evaluated in various animal models of osteoarthritis, which are designed to mimic the cartilage degradation observed in human disease.
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| Generic Selective MMP-13 Inhibitor | Rat model of monoiodoacetate (MIA)-induced osteoarthritis | Modulated cartilage damage. | |
| Generic Selective MMP-13 Inhibitor | Surgical medial meniscus tear model in rats | Exhibited histologic evidence of chondroprotection and reduced cartilage degeneration without observable musculoskeletal toxicity. | |
| CP-544439 | Hamster model with intra-articular injection of recombinant human MMP-13 | Oral administration inhibited cartilage collagen degradation with an ED50 of 14 mg/kg. |
Experimental Protocols
A summary of the key experimental methodologies cited in the evaluation of these inhibitors is provided below.
MMP-13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MMP-13.
-
Enzyme and Substrate Preparation: Recombinant human MMP-13 is used as the enzyme source. A fluorogenic peptide substrate, which releases a fluorescent signal upon cleavage by MMP-13, is prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The test compounds (e.g., this compound) are pre-incubated with the activated MMP-13 enzyme for a defined period to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The increase in fluorescence over time, corresponding to substrate cleavage, is measured using a microplate reader.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in a control reaction without the inhibitor to determine the percent inhibition and calculate the IC50 value.
In Vitro Cartilage Degradation Assay
This assay assesses the ability of an inhibitor to prevent the breakdown of cartilage explants.
-
Cartilage Explant Culture: Cartilage explants are harvested from bovine or human sources and cultured in a suitable medium.
-
Induction of Degradation: Cartilage degradation is induced by treating the explants with pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Oncostatin M (OSM).
-
Inhibitor Treatment: The cartilage explants are co-treated with the MMP-13 inhibitor at various concentrations.
-
Assessment of Degradation: The release of cartilage breakdown products, such as glycosaminoglycans (GAGs) and collagen fragments (e.g., C1,C2), into the culture medium is quantified using specific assays. The remaining collagen content in the explants can also be assessed histologically.
-
Data Analysis: The extent of cartilage degradation in the presence of the inhibitor is compared to that in the cytokine-treated controls to determine the protective effect of the compound.
Animal Models of Osteoarthritis
These in vivo models are used to evaluate the therapeutic potential of MMP-13 inhibitors in a living organism.
-
Induction of Osteoarthritis: Osteoarthritis-like joint damage is induced in rodents (rats or mice) through methods such as:
-
Monoiodoacetate (MIA) Injection: Intra-articular injection of MIA, a metabolic inhibitor, induces chondrocyte death and subsequent cartilage degradation.
-
Surgical Destabilization: Surgical transection of ligaments, such as the medial meniscus (DMM model), leads to joint instability and progressive cartilage degeneration that mimics post-traumatic osteoarthritis.
-
-
Inhibitor Administration: The test inhibitor is administered to the animals, typically orally or via intra-articular injection, over a specified treatment period.
-
Evaluation of Joint Pathology: At the end of the study, the joints are harvested for analysis. The severity of cartilage damage, osteophyte formation, and subchondral bone changes are assessed using histological scoring systems (e.g., OARSI score).
-
Pain Assessment: In some studies, pain-related behaviors, such as weight-bearing distribution and mechanical allodynia, are measured to assess the analgesic effects of the inhibitor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MMP-13 and a typical experimental workflow for evaluating MMP-13 inhibitors.
Caption: Simplified signaling pathway leading to MMP-13 activation and cartilage degradation.
Caption: General experimental workflow for the evaluation of selective MMP-13 inhibitors.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validating DB04760 as a Premier Research Tool for MMP-13 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for elucidating the biological functions of a target enzyme. This guide provides a comprehensive validation of DB04760 as a superior research tool for studying Matrix Metalloproteinase-13 (MMP-13), comparing its performance with other commercially available MMP-13 inhibitors.
This document details the inhibitory potency and selectivity of this compound against MMP-13, alongside a comparative analysis with other known inhibitors. Detailed experimental protocols for assessing inhibitor potency are provided, and key signaling pathways involving MMP-13 are visualized to provide a broader context for research applications.
Comparative Analysis of MMP-13 Inhibitors
This compound is a potent and highly selective, non-zinc-chelating inhibitor of MMP-13 with an IC50 of 8 nM[1]. Its mechanism of action, which avoids chelation of the catalytic zinc ion, is a key differentiator from many traditional MMP inhibitors and is thought to contribute to its high selectivity[1]. A summary of the inhibitory potency of this compound in comparison to other MMP-13 inhibitors is presented below.
| Inhibitor | Type | MMP-13 IC50 | Selectivity Profile (IC50) |
| This compound | Non-zinc-chelating | 8 nM[1] | Data against a broad panel of MMPs is not readily available in the public domain. |
| CL-82198 | 10 µM | Does not inhibit MMP-1, MMP-9, and TACE. | |
| Actinonin | Natural Product | ~100 nM | MMP-1: ~300 nM (Ki), MMP-2: ~90 nM, MMP-3: ~1700 nM (Ki), MMP-8: ~160 nM (Ki), MMP-9: ~330 nM (Ki) |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of an inhibitor's IC50 value is a cornerstone of its validation. Below are detailed methodologies for common in vitro assays used to screen and characterize MMP-13 inhibitors.
General Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-13.
Caption: Workflow for determining MMP-13 inhibitor IC50.
Fluorometric MMP-13 Inhibition Assay Protocol
This protocol is adapted from commercially available MMP inhibitor screening kits.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
- MMP-13 Enzyme: Reconstitute and dilute the active human MMP-13 enzyme in assay buffer to the desired working concentration.
- Fluorogenic Substrate: Reconstitute a fluorogenic MMP-13 substrate (e.g., a FRET-based peptide) in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
- Test Compound (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations for testing.
2. Assay Procedure:
- Add a fixed volume of the diluted MMP-13 enzyme to the wells of a 96-well microplate.
- Add an equal volume of the serially diluted test compound or control (vehicle or known inhibitor) to the respective wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic substrate to all wells.
- Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Readings should be taken at regular intervals over a set period.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
- Normalize the reaction rates to the control (vehicle-treated) wells to determine the percentage of inhibition for each concentration.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
MMP-13 Signaling Pathway
Understanding the signaling pathways that regulate MMP-13 expression is crucial for designing experiments and interpreting results. MMP-13 is a downstream effector of various signaling cascades initiated by pro-inflammatory cytokines and growth factors, playing a significant role in tissue remodeling and degradation, particularly in diseases like osteoarthritis.
Caption: Key signaling pathways regulating MMP-13 expression.
References
For Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of DB04760 Against Clinical Matrix Metalloproteinase (MMP) Inhibitors
This guide provides a comprehensive benchmark of this compound, a selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, against a panel of clinical MMP inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of MMP inhibitors in their studies.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Their activities are implicated in both normal physiological processes, such as tissue remodeling and wound healing, and pathological conditions, including cancer, arthritis, and cardiovascular diseases.[1] Consequently, MMPs have been a significant target for therapeutic intervention. Early broad-spectrum MMP inhibitors, such as Marimastat and Prinomastat, showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of specificity, poor bioavailability, and significant side effects.[2][3] This has led to the development of more selective inhibitors, like this compound and the monoclonal antibody Andecaliximab, to minimize off-target effects. Doxycycline, a tetracycline antibiotic, is an FDA-approved MMP inhibitor for periodontal disease, exhibiting a different mechanism of action.[2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity (IC50 and Ki values) of this compound and various clinical MMP inhibitors against a range of MMPs. This data allows for a direct comparison of their potency and selectivity profiles.
Table 1: IC50 Values (nM) of MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| This compound | >5000 | >5000 | >5000 | - | >5000 | >5000 | 8 | >5000 |
| Marimastat | 5 | 6 | 230 | 16 | - | 3 | - | 9 |
| Prinomastat | 79 | - | 6.3 | - | - | 5.0 | - | - |
| Doxycycline | - | 6500 | - | - | - | 608000 | - | - |
Table 2: Ki Values (nM) of MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-13 | MMP-14 |
| Prinomastat | - | 0.05 | 0.3 | 0.26 | 0.03 | - |
| Marimastat | - | - | - | - | - | 2.1 |
Andecaliximab (GS-5745) is a recombinant chimeric immunoglobulin G4 monoclonal antibody with high affinity and selectivity for MMP-9. While specific IC50 or Ki values are not typically reported for monoclonal antibodies in the same manner as for small molecules, clinical trials have demonstrated its target engagement and encouraging clinical activity in combination with chemotherapy for advanced gastric and gastroesophageal junction adenocarcinoma.
Experimental Protocols
The following are generalized protocols for common assays used to determine the inhibitory activity of MMP inhibitors.
1. Fluorogenic MMP Inhibition Assay
This is a common method to determine the IC50 of an MMP inhibitor.
-
Principle: A fluorogenic peptide substrate, which is cleaved by the target MMP, is used. Cleavage separates a quencher from a fluorophore, resulting in an increase in fluorescence. The inhibitor's potency is measured by its ability to reduce this fluorescence signal.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the MMP enzyme, and the diluted inhibitor. Include wells with enzyme only (positive control) and buffer only (blank).
-
Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).
-
Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background. The inhibitory effect of a compound can be assessed by adding it to the incubation buffer.
-
Materials:
-
Cell or tissue lysates containing MMP-2 and MMP-9
-
Polyacrylamide gels containing gelatin
-
Electrophoresis apparatus
-
Incubation buffer (e.g., Tris-HCl, CaCl2)
-
Test inhibitor
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
-
Procedure:
-
Prepare cell or tissue lysates under non-reducing conditions.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, wash the gel to remove SDS.
-
Incubate the gel in the incubation buffer with or without the test inhibitor at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize and quantify the clear bands of gelatinolysis. A reduction in the band intensity in the presence of the inhibitor indicates its inhibitory activity.
-
Signaling Pathways and Experimental Workflows
Visual representations of the MMP inhibition signaling pathway and a typical experimental workflow are provided below to facilitate understanding.
Caption: General signaling pathway of MMP activation and inhibition.
Caption: A typical experimental workflow for an in vitro MMP inhibition assay.
Conclusion
This compound emerges as a highly potent and selective inhibitor of MMP-13, with an IC50 in the low nanomolar range and significantly lower activity against other tested MMPs. This selectivity profile contrasts sharply with broad-spectrum inhibitors like Marimastat and Prinomastat, which inhibit multiple MMPs and have been associated with clinical failures due to off-target effects. Doxycycline demonstrates much weaker, non-selective MMP inhibition. Andecaliximab represents a highly specific, antibody-based approach targeting MMP-9. The choice of an appropriate MMP inhibitor will depend on the specific research question and the desired selectivity profile. For studies focused on the role of MMP-13, this compound presents a valuable and highly selective tool.
References
Unveiling the Non-Zinc-Chelating Profile of DB04760: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of matrix metalloproteinase (MMP) inhibition, the pursuit of selectivity to minimize off-target effects is paramount. This guide provides a comprehensive comparison confirming the non-zinc-chelating properties of DB04760, a potent and selective MMP-13 inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the interaction profile of this compound.
MMPs are a family of zinc-dependent endopeptidases, and traditional broad-spectrum inhibitors often target the catalytic zinc ion, leading to a lack of selectivity and associated side effects. A newer generation of MMP inhibitors, including this compound, achieves selectivity by targeting specific subsites of the enzyme, such as the S1' pocket, without directly interacting with the catalytic zinc atom. This guide presents a comparative framework, including detailed experimental protocols and data, to objectively assess the non-zinc-chelating nature of this compound against established zinc chelators.
Comparative Analysis of Zinc Chelation Potential
To quantitatively assess the zinc-chelating properties of this compound, a comparison with known zinc chelators is essential. N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) and Ethylenediaminetetraacetic acid (EDTA) are well-characterized, potent zinc chelators and serve as positive controls in this analysis. The dissociation constant (Kd) is a key metric for quantifying the affinity of a compound for a metal ion; a lower Kd value indicates a stronger interaction.
While direct experimental measurement of the Kd for this compound with zinc is not extensively published, its classification as a non-zinc-binding inhibitor suggests a significantly high or immeasurable Kd value under physiological conditions. The following table summarizes the expected comparative values.
| Compound | Type | Zinc Dissociation Constant (Kd) |
| This compound | MMP-13 Inhibitor | No significant binding expected |
| TPEN | Strong Chelator | ~0.7 fM[1] |
| EDTA | Strong Chelator | ~2 nM (as CaEDTA)[1] |
Table 1: Comparative Zinc Binding Affinities.
Experimental Verification of Non-Zinc-Chelating Properties
The non-zinc-chelating nature of this compound can be experimentally verified using established biophysical techniques. Here, we outline the protocols for two standard assays: Isothermal Titration Calorimetry (ITC) and a competitive spectrophotometric assay.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine if there is a measurable binding affinity between this compound and zinc ions.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) as a positive control
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a 50 µM solution of this compound in HEPES buffer. For the positive control, prepare a 50 µM solution of TPEN.
-
Prepare a 1 mM solution of ZnCl₂ in the same HEPES buffer.
-
Degas all solutions to prevent bubble formation during the experiment.
-
Load the sample cell of the ITC instrument with the this compound or TPEN solution.
-
Load the injection syringe with the ZnCl₂ solution.
-
Perform a series of injections of the ZnCl₂ solution into the sample cell while monitoring the heat changes.
-
A control experiment titrating ZnCl₂ into the buffer alone should be performed to account for the heat of dilution.
-
Analyze the resulting data. A significant heat change upon injection indicates a binding event, from which the Kd can be calculated. For this compound, it is expected that no significant heat change beyond the heat of dilution will be observed.
Experimental Protocol 2: Competitive Spectrophotometric Assay
This assay utilizes a zinc-sensitive chromogenic indicator, such as 4-(2-pyridylazo)resorcinol (PAR), which changes absorbance upon binding to zinc. A compound with zinc-chelating ability will compete with PAR for zinc binding, leading to a measurable change in the solution's absorbance.
Objective: To visually and quantitatively assess the ability of this compound to sequester zinc ions from a zinc-indicator complex.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
4-(2-pyridylazo)resorcinol (PAR)
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) as a positive control
-
HEPES buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of ZnCl₂ and PAR in HEPES buffer to form a colored Zn(PAR)₂ complex. The final concentration should yield an absorbance in the linear range of the spectrophotometer at the wavelength of maximum absorbance for the complex.
-
Prepare serial dilutions of this compound and the positive control, TPEN, in HEPES buffer.
-
In a 96-well plate or cuvettes, add the Zn(PAR)₂ solution.
-
Add the different concentrations of this compound or TPEN to the wells/cuvettes. Include a control with buffer only.
-
Incubate for a sufficient time to reach equilibrium.
-
Measure the absorbance at the λmax of the Zn(PAR)₂ complex.
-
A decrease in absorbance indicates that the tested compound has chelated zinc from the PAR complex. It is expected that TPEN will cause a significant, concentration-dependent decrease in absorbance, while this compound will not.
Logical Framework for Confirming Non-Chelating Properties
The confirmation of this compound's non-zinc-chelating properties is based on a logical progression of evidence, from its design as a selective inhibitor to its performance in direct binding assays.
Conclusion
The classification of this compound as a non-zinc-chelating MMP-13 inhibitor is well-supported by its mechanism of action, which confers selectivity by avoiding interaction with the catalytic zinc ion. The experimental protocols outlined in this guide provide a robust framework for empirically verifying this property. By comparing its behavior to potent zinc chelators like TPEN and EDTA, researchers can confidently confirm the non-zinc-binding nature of this compound, reinforcing its profile as a selective and potentially safer therapeutic candidate.
References
A Comparative Analysis of the Selective MMP-13 Inhibitor, DB04760, Across Species for Preclinical Research
For Immediate Release
This guide provides a comprehensive comparative overview of the investigational drug DB04760, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's mechanism of action, potential therapeutic applications, and key considerations for its evaluation in different animal models. While direct comparative pharmacokinetic, pharmacodynamic, and toxicological data for this compound across multiple species remains limited in publicly available literature, this guide synthesizes existing information and provides standardized experimental protocols to facilitate such crucial comparative studies.
Executive Summary
This compound is a non-zinc-chelating inhibitor of MMP-13 with a reported IC50 of 8 nM.[1][2] Its high selectivity for MMP-13 over other MMPs makes it a promising candidate for therapeutic intervention in diseases where MMP-13 is implicated, such as cancer and chemotherapy-induced peripheral neuropathy. This document outlines the signaling pathways influenced by MMP-13, presents a framework for preclinical evaluation of this compound, and provides detailed experimental methodologies for in vivo studies.
Data Presentation: A Framework for Comparative Analysis
Due to the absence of direct comparative studies of this compound in the public domain, the following tables are presented as a template for researchers to populate as data becomes available. These tables are designed to capture essential pharmacokinetic, pharmacodynamic, and toxicological parameters for a comprehensive cross-species comparison.
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacodynamics of this compound (Efficacy in Disease Models)
| Disease Model | Species | Dosing Regimen | Efficacy Endpoint | Results |
| Orthotopic Breast Cancer | Mouse | Data not available | Tumor growth inhibition | Data not available |
| Paclitaxel-Induced Neuropathy | Mouse | Data not available | Reversal of allodynia | Data not available |
Table 3: Comparative Toxicology of this compound
| Parameter | Mouse | Rat | Dog |
| LD50 (mg/kg) | Data not available | Data not available | Data not available |
| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) | Data not available | Data not available | Data not available |
| Target Organs of Toxicity | Data not available | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by selectively inhibiting MMP-13, a key enzyme involved in the degradation of the extracellular matrix.[1] MMP-13 plays a critical role in various pathological processes, including tumor invasion, metastasis, and nerve damage.
MMP-13 Signaling in Cancer
In the context of cancer, particularly breast cancer, MMP-13 expression is often upregulated and contributes to tumor progression. The signaling cascade leading to and downstream of MMP-13 activation is complex and involves multiple pathways.
MMP-13 in Paclitaxel-Induced Neurotoxicity
Paclitaxel, a common chemotherapeutic agent, can induce peripheral neuropathy as a significant side effect. Evidence suggests that MMP-13 plays a role in the pathogenesis of this neurotoxicity.
Experimental Protocols
To facilitate standardized and comparable preclinical studies of this compound, detailed methodologies for key in vivo experiments are provided below.
Orthotopic Breast Cancer Mouse Model
This model is crucial for evaluating the anti-tumor efficacy of this compound in a setting that mimics the natural tumor microenvironment.
Workflow:
Protocol Details:
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) are cultured under standard conditions.
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks are used.
-
Implantation: A suspension of 1 x 10^6 cells in 50 µL of a 1:1 mixture of media and Matrigel is injected into the fourth mammary fat pad.
-
Tumor Monitoring: Tumor growth is monitored bi-weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered orally (or via another appropriate route) at predetermined doses and schedules. The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumors are then excised, weighed, and processed for histological and immunohistochemical analysis.
Paclitaxel-Induced Neuropathy Mouse Model
This model is essential for assessing the neuroprotective effects of this compound.
Workflow:
Protocol Details:
-
Animals: Male C57BL/6 mice aged 8-10 weeks are used.
-
Paclitaxel Administration: Paclitaxel is administered intraperitoneally at a dose of 4 mg/kg on alternating days for a total of four doses.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and cold allodynia is measured using a cold plate test. Baseline measurements are taken before paclitaxel administration, and subsequent tests are performed at regular intervals.
-
Treatment: this compound or vehicle is administered (e.g., orally) daily, starting either before or after the development of neuropathic pain.
-
Endpoint: At the end of the study, tissues such as dorsal root ganglia (DRG) and sciatic nerves are collected for molecular analysis, including the quantification of MMP-13 expression.
Conclusion
This compound represents a promising selective MMP-13 inhibitor with potential therapeutic applications in oncology and neurology. This guide provides a framework for the systematic and comparative preclinical evaluation of this compound across different species. The provided experimental protocols and data presentation templates are intended to standardize research efforts and facilitate a more comprehensive understanding of this investigational drug's properties. Further research is warranted to generate the necessary in vivo data to fully assess the therapeutic potential and safety profile of this compound.
References
Safety Operating Guide
Safe Disposal and Handling of DB04760: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management of chemical compounds is paramount for laboratory safety and experimental integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of DB04760, a potent and selective MMP-13 inhibitor. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 410.42 g/mol [1] |
| CAS Number | 544678-85-5[1] |
| Storage (Powder) | -20°C[2] |
| Storage (in Solvent) | -80°C[2] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Engineering controls, such as ensuring adequate ventilation and having an accessible safety shower and eye wash station, are also crucial.[2]
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
When handling the compound, avoid contact with eyes and skin, and prevent the formation of dust and aerosols. Do not eat, drink, or smoke in the laboratory area where this compound is being used.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Temperature: Store the powdered form at -20°C and solutions at -80°C.
Spill and Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to contain and clean up the material safely.
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation in the affected area.
-
Contain Spillage: Try to prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate: Scrub surfaces and equipment with alcohol.
-
Dispose of Contaminated Material: Dispose of all contaminated materials, including absorbents, according to the disposal procedures outlined below.
Disposal Procedures
The final disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Primary Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.
-
Environmental Precautions: Avoid release to the environment. Spillage should be collected.
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
